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  • Product: 1-Ethyl-3-(2-morpholinoethyl)urea
  • CAS: 2582-11-8

Core Science & Biosynthesis

Foundational

mechanism of action for morpholinoethyl urea derivatives in pharmacology

An In-Depth Technical Guide to the Pharmacological Mechanisms of Morpholinoethyl Urea Derivatives Authored by: Gemini, Senior Application Scientist Abstract Morpholinoethyl urea derivatives represent a versatile and priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Mechanisms of Morpholinoethyl Urea Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Morpholinoethyl urea derivatives represent a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] The unique combination of the morpholine ring, known to improve physicochemical and pharmacokinetic properties, and the urea functional group, a potent hydrogen bond donor and acceptor, underpins their ability to interact with a diverse range of biological targets.[1] This technical guide provides a comprehensive exploration of the molecular mechanisms of action for this compound class, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the key signaling pathways they modulate, detail the structure-activity relationships that govern their potency, and provide validated experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of morpholinoethyl urea derivatives.

Introduction: A Privileged Scaffold in Drug Discovery

The morpholine moiety is a six-membered heterocycle containing nitrogen and oxygen atoms that is frequently incorporated into therapeutic agents to enhance potency or modulate pharmacokinetic properties.[2][4] Similarly, the urea functional group is a cornerstone of drug design, central to the activity of numerous approved drugs due to its capacity to form stable, multipoint hydrogen bonds with protein targets.[5][6] The fusion of these two pharmacophores into the morpholinoethyl urea backbone has yielded a class of molecules with significant therapeutic promise, particularly in oncology, inflammation, and infectious diseases.[1][2]

These derivatives have shown remarkable efficacy as inhibitors of crucial cellular signaling pathways that are often dysregulated in human diseases.[7][8] Their synthetic accessibility further enhances their appeal as candidates for drug discovery pipelines.[1] This guide will elucidate the foundational mechanisms that drive their biological effects, providing the in-depth knowledge required for the rational design and development of novel therapeutics based on this scaffold.

Core Mechanism of Action: Kinase Inhibition

The most extensively characterized mechanism of action for morpholinoethyl urea derivatives is the inhibition of protein kinases.[4] Kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process for regulating the majority of cellular activities, including growth, proliferation, survival, and metabolism.[9] The dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][9]

The PI3K/Akt/mTOR Pathway: A Central Oncogenic Hub

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that promotes cell survival and proliferation.[7][9] Its aberrant activation is a frequent event in various human cancers. Morpholinoethyl urea derivatives have emerged as potent inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[1][7]

The mechanism of inhibition is rooted in the molecular structure. The urea moiety acts as a critical hinge-binder, forming hydrogen bonds with the kinase's ATP-binding pocket. The morpholine ring often extends into a hydrophobic region of the active site, enhancing binding affinity and selectivity.[2] By occupying the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, effectively shutting down the signaling cascade and leading to the suppression of cancer cell proliferation and survival.[1][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Morpholinoethyl Urea Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (e.g., anti-pAkt) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Quantify Band Intensity) G->H

Caption: Standard experimental workflow for Western Blot analysis.

Quantitative Data Summary

The following table summarizes the reported biological activities for selected morpholinoethyl urea and related derivatives, highlighting their primary targets and potencies.

Compound Class/ExamplePrimary Target(s)Biological Activity (IC50/GI50)Cell Line(s)Reference
Thieno[3,2-d]pyrimidine DerivativePI3Kα120 µM-[9]
Bis-Aryl Urea (Compound 18b)LIMK1< 25 nMPC-3, CEM-SS[10]
Carnosic Acid Urea Derivative (14)CDK6- (Downregulation)SW480[11]
URD12(Antitumor)- (Cytotoxic)K562, KB[12]
N-pyrimidin-4-yl-urea Derivative (6)FGFR1570 nM-[13]
Sorafenibc-Raf, B-RAF, VEGFR, PDGFRc-Raf: 6 nM-[6]

Conclusion and Future Prospects

Morpholinoethyl urea derivatives are a compelling class of compounds whose mechanism of action is predominantly centered on the inhibition of key protein kinases involved in oncogenic and inflammatory signaling. Their structural modularity, combining the favorable properties of the morpholine ring with the potent hydrogen-bonding capacity of the urea linker, allows for extensive optimization of potency, selectivity, and pharmacokinetic profiles. The PI3K/Akt/mTOR pathway remains a primary focus, but the successful targeting of other kinases like LIMK, CDKs, and VEGFR demonstrates the broad applicability of this scaffold.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and enhance the therapeutic window.

  • Overcoming Resistance: Developing next-generation compounds that can overcome acquired resistance mechanisms to existing kinase inhibitors.

  • Exploring New Targets: Applying the morpholinoethyl urea scaffold to other emerging therapeutic targets, including those in neurodegenerative and metabolic diseases.

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their efficacy and safety in humans.

The foundational knowledge and experimental frameworks detailed in this guide provide a robust platform for the continued exploration and development of morpholinoethyl urea derivatives as next-generation therapeutics.

References

  • Benchchem.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Anonymous. (2005). Pharmacological activity of morpholino compound. PubMed.
  • Jain, A., & Sahu, S. K. (2024).
  • Anonymous. (2023). A review on pharmacological profile of Morpholine derivatives.
  • Anonymous. (2009).
  • Anonymous. (n.d.).
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  • Anonymous. (2026). Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics.
  • Anonymous. (2012). Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors. PubMed.
  • Anonymous. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Anonymous. (2026). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents.
  • Anonymous. (n.d.). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Urea Derivatives as Anticancer Agents.
  • Anonymous. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • Anonymous. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PMC.
  • Anonymous. (2024).
  • Anonymous. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers.
  • Anonymous. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF.
  • Anonymous. (n.d.). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. PMC.
  • Anonymous. (n.d.). URD12: A urea derivative with marked antitumor activities. PMC.

Sources

Exploratory

Pharmacokinetic Profiling of 1-Ethyl-3-(2-morpholinoethyl)urea Derivatives: A Strategic Guide to ADME Optimization

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter lead compounds that exhibit exceptional in vitro target affinity but fail in vivo due to poor physicochemical properties. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter lead compounds that exhibit exceptional in vitro target affinity but fail in vivo due to poor physicochemical properties. The 1-ethyl-3-(2-morpholinoethyl)urea motif is a highly specialized, privileged structural module designed to rescue such molecules. By synergizing the hydrogen-bonding capacity of a urea linker with the solubilizing power of a morpholine ring and the lipophilic capping of an ethyl group, this motif fundamentally optimizes a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper deconstructs the mechanistic causality behind this pharmacophore and outlines self-validating protocols for its pharmacokinetic evaluation.

Structural Causality of the Pharmacophore

To understand the pharmacokinetic behavior of 1-ethyl-3-(2-morpholinoethyl)urea, we must dissect the functional causality of its three core components:

  • The Urea Linker (Target Affinity & Rigidity): Urea derivatives are widely employed in modern drug discovery to establish key drug-target interactions, particularly in the hinge region of kinase inhibitors, due to their strong dual hydrogen-bond donors and single acceptor[1]. However, exposed ureas often suffer from high crystalline lattice energy, leading to poor aqueous solubility.

  • The Morpholinoethyl Group (The Hydrophilic Reservoir): To counteract urea-induced insolubility, the morpholine ring acts as a privileged pharmacophore that modulates pharmacokinetic properties by enhancing aqueous solubility[2]. As a weak base (pKa ~8.4), it remains partially protonated at physiological pH (7.4). This creates a "hydrophilicity reservoir" that significantly accelerates renal excretion and reduces non-specific background uptake in non-target tissues[3].

  • The Ethyl Cap (Lipophilic Tuning): Unsubstituted ureas are often too polar to cross lipid bilayers efficiently. Substitutions on the urea nitrogen, such as an ethyl group, are critical for fine-tuning hydrophobic interactions[4]. The ethyl cap disrupts planar molecular stacking (lowering the melting point) and provides a precise lipophilic bump to optimize the partition coefficient (LogD), ensuring transcellular permeability.

ADME_Mechanism Core 1-Ethyl-3-(2-morpholinoethyl)urea Pharmacophore Urea Urea Linker (H-Bonding) Core->Urea Morph Morpholine Ring (pKa ~8.4) Core->Morph Ethyl Ethyl Cap (Lipophilicity) Core->Ethyl Abs Absorption Enhanced GI Solubility Urea->Abs Target Affinity Morph->Abs Hydrophilicity Dist Distribution Lysosomal Trapping (High Vd) Morph->Dist Basic Nitrogen Met Metabolism CYP3A4 Lactam Formation Morph->Met Oxidation Ethyl->Abs Permeability

Structural contributions of the 1-ethyl-3-(2-morpholinoethyl)urea motif to ADME properties.

ADME Profiling: The Pharmacokinetic Triad

Absorption: The Chameleon Effect

The balance between the protonated morpholine and the ethyl-capped urea ensures a pH-dependent "chameleon-like" behavior. In the acidic environment of the stomach (pH 1.5–3.5), the morpholine nitrogen is fully protonated, driving maximum thermodynamic solubility. As the compound transitions to the mildly basic intestine (pH 6.5–7.5), the neutral fraction increases, driving passive transcellular permeability.

Distribution: Volume of Distribution (Vd) and Lysosomotropism

Morpholine-containing ureas frequently exhibit lysosomotropism. The basic nitrogen allows the unprotonated drug to passively diffuse into acidic lysosomes (pH ~4.5). Once inside, it becomes protonated and trapped. Causality: This ion-trapping mechanism significantly increases the apparent volume of distribution (Vd) and extends the tissue half-life, which is highly advantageous for solid-tumor targeting but must be monitored for potential phospholipidosis.

Metabolism & Excretion: CYP-Mediated Oxidation

While the morpholine ring is generally more metabolically stable than open-chain alkylamines, it is susceptible to CYP3A4-mediated oxidation adjacent to the oxygen atom, resulting in a lactam metabolite. The enhanced hydrophilicity of the intact morpholinoethyl group promotes rapid renal clearance, effectively shifting the excretion burden away from the hepatobiliary system and reducing liver toxicity risks[3].

Self-Validating Experimental Workflows

To rigorously evaluate these PK properties, we must deploy self-validating assay systems. A protocol is only trustworthy if it contains internal mechanisms to flag artifacts (e.g., compound aggregation masquerading as poor permeability).

Protocol 1: Orthogonal Solubility-Permeability Profiling (PAMPA)

Purpose: To ensure that the solubility enhancements from the morpholine ring do not fatally compromise membrane permeability.

  • Preparation of Donor Solution: Dissolve the compound in DMSO, then dilute into PBS (pH 7.4) to a final concentration of 10 µM (final DMSO <1%).

    • Causality: Keeping DMSO below 1% prevents artificial fluidization of the artificial membrane, which would yield false-positive permeability rates.

  • Membrane Coating: Coat the PVDF filter of the PAMPA plate with a 1% (w/v) lecithin in dodecane solution.

    • Causality: This specific lipid mixture mimics the gastrointestinal tract lipid composition, ensuring the passive permeability readout accurately reflects physiological absorption.

  • Incubation: Add the donor solution to the bottom well and blank PBS to the top (acceptor) well. Incubate at 37°C for 5 hours under gentle agitation.

  • LC-MS/MS Quantification & Mass Balance: Quantify both donor and acceptor wells using an internal standard (e.g., Warfarin).

    • Causality (Self-Validation): The internal standard corrects for matrix-induced ionization suppression. Furthermore, calculating the mass balance ( Donorfinal​+Acceptorfinal​+Membraneretention​ ) self-validates the assay. If mass balance < 80%, the compound is precipitating or binding to the plastic, invalidating the permeability coefficient ( Papp​ ).

Protocol 2: Microsomal Stability & Metabolite Identification (MetID)

Purpose: To measure intrinsic clearance ( CLint​ ) and track lactam formation on the morpholine ring.

  • Pre-Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium. Failing to do so results in an enzymatic lag phase that artificially deflates the calculated CLint​ .

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

  • Time-Point Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time intervals.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, scanning for both the parent mass and the +14 Da (lactam) oxidative metabolite.

Workflow Start Compound Incubation (Human Liver Microsomes) Quench Time-Point Quenching (Acetonitrile + Internal Std) Start->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data MetID & CLint Calculation (Self-Validating Output) LCMS->Data

Self-validating experimental workflow for MetID and intrinsic clearance profiling.

Quantitative ADME Data & SAR Comparison

The following table summarizes the pharmacokinetic shifts observed when modifying a standard phenylurea to the 1-ethyl-3-(2-morpholinoethyl)urea motif. The data illustrates the successful balancing of solubility and permeability.

Structural MotifLogD (pH 7.4)Thermodynamic Sol. (µg/mL)PAMPA Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)
Unsubstituted Phenylurea 3.8< 5.0 (Poor)18.5 (High)12.4 (Low)
1-(2-Morpholinoethyl)urea 0.9> 250 (Excellent)1.2 (Poor)45.8 (High)
1-Ethyl-3-(2-morpholinoethyl)urea 1.8145 (Good)9.4 (Moderate)28.5 (Moderate)

Data Interpretation: The addition of the morpholinoethyl group drastically improves solubility but crashes permeability (LogD drops to 0.9). The strategic addition of the ethyl cap restores lipophilicity (LogD 1.8), rescuing permeability while maintaining a highly favorable solubility and clearance profile.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL
  • Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules Source: PMC - NIH URL
  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Foundational

The Strategic Role of 1-Ethyl-3-(2-morpholinoethyl)urea in Early-Stage Drug Discovery

Executive Summary In the highly attritional landscape of early-stage drug discovery, the selection of optimal chemical starting points is critical. 1-Ethyl-3-(2-morpholinoethyl)urea (CAS: 2582-11-8) [1] is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly attritional landscape of early-stage drug discovery, the selection of optimal chemical starting points is critical. 1-Ethyl-3-(2-morpholinoethyl)urea (CAS: 2582-11-8) [1] is a highly versatile, bifunctional building block that has gained traction in Fragment-Based Drug Discovery (FBDD) and lead optimization. With a molecular weight of 201.27 g/mol [2], this compound perfectly adheres to the "Rule of Three" (Ro3) for fragments, offering an ideal balance of aqueous solubility, conformational rigidity, and high-quality hydrogen-bonding vectors. This technical guide explores the structural rationale, mechanistic applications, and self-validating experimental protocols for utilizing this compound in modern drug design.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I approach molecule design not merely as drawing structures, but as engineering molecular interactions. The utility of 1-Ethyl-3-(2-morpholinoethyl)urea stems from its tripartite pharmacophore architecture, where each moiety serves a distinct, causal purpose in target engagement and pharmacokinetics (PK):

  • The Morpholine Motif (Solubility & ADME Control): Incorporating a morpholine ring is a deliberate strategy to modulate physicochemical properties. With a basic nitrogen (pKa ~8.3), morpholine is partially protonated at physiological pH (7.4), drastically enhancing aqueous solubility and oral bioavailability. Crucially, the oxygen atom in the ring lowers the overall lipophilicity (LogP) compared to a piperidine analog, which historically reduces the risk of off-target hERG channel blockade (cardiotoxicity). In a binding pocket, this motif often projects into the solvent-exposed channel.

  • The Urea Linkage (Hinge-Binding Anchor): The N-C(=O)-N system forms a rigid, planar geometry. This conformational restriction minimizes the entropic penalty upon target binding. Ureas act as robust bidentate hydrogen bond donors (via the two NH groups) and a single hydrogen bond acceptor (via the carbonyl oxygen), making them privileged structures for anchoring into the hinge region of kinases.

  • The Ethyl Substituent (Steric Probe): The terminal ethyl group provides a minimal steric footprint. It acts as a small lipophilic probe designed to occupy minor hydrophobic sub-pockets (such as the gatekeeper-adjacent pocket in kinases) without introducing excessive steric clashes that could abrogate binding.

Kinase_Interaction Morph Morpholine Motif (Solvent Channel) Urea Urea Linkage (H-Bonding) Morph->Urea Target Kinase Hinge Region Morph->Target Solubilization Ethyl Ethyl Group (Hydrophobic Pocket) Urea->Ethyl Urea->Target Bidentate H-Bonds Ethyl->Target Steric Fit

Fig 1: Mechanistic binding interactions of the pharmacophore within a kinase hinge region.

Application in Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries of low-molecular-weight compounds are screened to identify weak but highly efficient binders (Ligand Efficiency > 0.3). 1-Ethyl-3-(2-morpholinoethyl)urea is an exemplary fragment. Once identified as a hit via biophysical screening, the compound undergoes "fragment growing." The ethyl group or the morpholine ring can be synthetically expanded to reach deeper into adjacent binding pockets, transforming a millimolar ( mM ) fragment hit into a nanomolar ( nM ) lead compound.

FBDD_Workflow A Fragment Library Screening B Hit: 1-Ethyl-3- (2-morpholinoethyl)urea A->B C SPR Binding Validation B->C D Fragment Growing (Derivatization) C->D E Lead Optimization D->E

Fig 2: Fragment-based drug discovery workflow utilizing 1-Ethyl-3-(2-morpholinoethyl)urea.

Quantitative Data: Physicochemical Profiling

To ensure rigorous compound tracking and library design, the quantitative metrics of 1-Ethyl-3-(2-morpholinoethyl)urea are summarized below. These parameters confirm its strict adherence to Ro3 guidelines [1][2].

PropertyValueImplication for Drug Discovery
CAS Number 2582-11-8Standardized chemical tracking and sourcing.
Molecular Formula C9​H19​N3​O2​ Defines elemental composition for MS validation.
Molecular Weight 201.27 g/mol Optimal for FBDD (Ro3 compliant, MW < 300).
H-Bond Donors (HBD) 2Strong bidentate hinge-binding potential.
H-Bond Acceptors (HBA) 3Favorable aqueous interaction and solubility.
Topological Polar Surface Area ~52 ŲExcellent cell membrane permeability.

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental workflows must not rely on blind faith; they must be self-validating. Below are the standard operating procedures for evaluating and utilizing this compound.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To determine the binding kinetics ( KD​ , kon​ , koff​ ) of the fragment to a target kinase. Causality: SPR is chosen over biochemical assays for fragments because it detects direct physical binding in real-time without requiring a functional enzymatic readout, which fragments are often too weak to inhibit effectively.

  • Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU).

  • Buffer Preparation: Prepare running buffer (e.g., PBS, pH 7.4) supplemented with 0.01% Tween-20 and 5% DMSO. Causality: Tween-20 prevents non-specific hydrophobic aggregation, while 5% DMSO matches the compound stock solvent to prevent bulk refractive index shifts.

  • Analyte Injection: Inject 1-Ethyl-3-(2-morpholinoethyl)urea in a 2-fold concentration series (e.g., 10 µM to 1000 µM) at a flow rate of 30 µL/min for 60 seconds.

  • Dissociation: Allow running buffer to flow for 120 seconds to monitor the off-rate.

  • Self-Validation Checkpoint: The sensorgram must return exactly to baseline (0 RU) during the dissociation phase. Failure to return indicates covalent binding, compound aggregation, or insufficient washing, which invalidates the kinetic calculation. Additionally, a DMSO calibration curve must be run before and after the analyte series to correct for excluded volume effects.

Protocol B: Synthetic Derivatization (Fragment Growing)

Purpose: To synthesize a lead compound by growing the 1-Ethyl-3-(2-morpholinoethyl)urea core. Causality: Derivatizing the ethyl position allows the chemist to probe adjacent hydrophobic pockets identified via X-ray crystallography.

  • Reaction Setup: Dissolve 1-Ethyl-3-(2-morpholinoethyl)urea (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: If modifying the urea core, utilize an isocyanate derivative (1.1 eq) to form a substituted biuret, or use standard cross-coupling if a halogenated derivative of the fragment was sourced. Add Triethylamine (TEA, 2.0 eq) as a non-nucleophilic base to scavenge generated acid.

  • Stirring: Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis of the crude mixture. The reaction must not proceed to purification until LC-MS shows >95% consumption of the starting material (m/z 202.27 [M+H]+ ) and the appearance of the target product mass. If unreacted starting material remains, the reaction requires additional equivalents of the electrophile or elevated temperature.

  • Purification: Purify via preparative HPLC utilizing a C18 column with a water/acetonitrile gradient (0.1% TFA modifier).

References

  • Molaid. 1-Ethyl-3-(2-morpholinoethyl)urea - Chemical Properties and Literature.[Link]

Protocols & Analytical Methods

Method

Application Note: 1-Ethyl-3-(2-morpholinoethyl)urea as a Privileged Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the optimization of small-molecule kinase inhibitors and protein-protein interaction (PPI) modulators requires a delicate balance between target affinity, physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of small-molecule kinase inhibitors and protein-protein interaction (PPI) modulators requires a delicate balance between target affinity, physicochemical properties, and pharmacokinetic (PK) profiles. 1-Ethyl-3-(2-morpholinoethyl)urea (CAS: 2582-11-8) has emerged as a highly versatile building block. By integrating a bidentate hydrogen-bonding motif (urea) with a tunable lipophilic handle (ethyl) and a privileged solubilizing moiety (morpholinoethyl), this scaffold allows medicinal chemists to simultaneously address target engagement and aqueous solubility bottlenecks.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, I approach scaffold selection not merely as a synthetic exercise, but as a strategic modulation of the molecule's micro-environment. The utility of 1-ethyl-3-(2-morpholinoethyl)urea is driven by three distinct structural features:

  • The Urea Core (Hinge/DFG Binder): The urea moiety acts as a powerful bidentate hydrogen bond donor (via NH) and acceptor (via C=O). In kinase drug design, this group frequently anchors the inhibitor to the ATP-binding pocket. For example, in Rho kinase (ROCK) inhibitors, the urea carbonyl forms critical H-bonds with the side chain of Lys121, while the NH groups interact with the DFG domain (Asp232)[1].

  • The 2-Morpholinoethyl Motif (Solubility & Salt-Bridge Formation): Late-stage attrition in drug development is often driven by poor aqueous solubility. The morpholine nitrogen has a pKa of ~7.4, meaning it exists in a dynamic equilibrium of neutral and protonated states at physiological pH. This not only drastically improves kinetic solubility but allows the molecule to reach out into solvent-exposed channels and form electrostatic salt bridges with acidic residues (e.g., Asp or Glu)[2].

  • The Ethyl Substituent (Steric Vectoring): The ethyl group provides a compact lipophilic vector. It restricts the conformational flexibility of the urea, locking it into a bioactive geometry while filling small hydrophobic sub-pockets, which has been shown to improve kinase selectivity[1].

Physicochemical Profiling

When incorporating this building block into a larger lipophilic core (e.g., a diaryl system), it is critical to monitor the impact on the overall drug-like properties. Table 1 summarizes the baseline properties of the building block and its predictable impact on a lead molecule.

Table 1: Quantitative Physicochemical Data and SAR Impact

Property1-Ethyl-3-(2-morpholinoethyl)ureaTypical Diaryl Urea DerivativeStrategic Impact on Drug Design
Molecular Weight 201.27 g/mol 400 - 480 g/mol Keeps final MW well within Lipinski's Rule of 5 limits.
ClogP ~0.412.5 - 4.0Buffers the high lipophilicity of aromatic cores, optimizing oral absorption.
H-Bond Donors 2 (Urea NH)2 - 3Essential for anchoring to kinase hinge regions.
H-Bond Acceptors 3 (Urea O, Morpholine O/N)5 - 7Enhances target residence time and solvent interactions.
Ionization (pKa) ~7.4 (Morpholine N)~7.4Enables formulation as highly soluble HCl or mesylate salts.

Validated Applications in Target Pathways

This building block has been successfully deployed across multiple therapeutic targets:

  • Kinase Inhibitors (ROCK & FLT3): Morpholinoethyl-urea derivatives have been utilized to create highly potent, Type II inhibitors of FLT3 (overcoming FLT3-ITD mutations in Acute Myeloid Leukemia)[2] and selective ROCK inhibitors[1].

  • Cell-Cycle Regulators (Cdc20): Ureido-based Apcin analogues incorporating the morpholinoethyl group act as Cdc20-specific inhibitors. The ureido skeleton promotes anti-proliferation activity, while the morpholine ring modulates the critical solubility-permeability tradeoff required for cellular penetration[3][4].

Pathway Stimulus Extracellular Signal Kinase Target Kinase (e.g., ROCK / FLT3) Stimulus->Kinase Downstream Downstream Signaling (AKT / MAPK) Kinase->Downstream Disease Tumor Progression Downstream->Disease Urea Morpholinoethyl-Urea Inhibitor Urea->Kinase Hinge Binding

Fig 1: Mechanism of kinase inhibition by morpholinoethyl-urea derivatives in cancer pathways.

Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation of 1-Ethyl-3-(2-morpholinoethyl)urea

To utilize this building block in synthesizing complex target molecules, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the preferred self-validating methodology.

Causality & Rationale: We utilize Xantphos as the ligand because its large bite angle (111°) specifically facilitates the reductive elimination step in the amidation of ureas, suppressing unwanted β-hydride elimination. Cs₂CO₃ is chosen as a mild base to deprotonate the urea NH without degrading the morpholine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide core (1.0 equiv), 1-ethyl-3-(2-morpholinoethyl)urea (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.2 M relative to aryl halide). Degas the suspension by bubbling Argon through the mixture for 15 minutes. Causality: Pd(0) catalysts are highly sensitive to oxidation; failure to degas will prematurely terminate the catalytic cycle.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours under an Argon atmosphere.

  • Validation & Workup: Cool to room temperature. Monitor completion via LC-MS. The presence of the desired mass [M+H]⁺ validates the coupling. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH, 95:5 to 90:10) to yield the pure tri-substituted urea derivative.

Protocol B: High-Throughput Kinetic Aqueous Solubility Profiling

Because the morpholinoethyl group is specifically introduced to enhance solubility, its impact must be empirically validated early in the workflow[3].

Causality & Rationale: Kinetic solubility is chosen over thermodynamic solubility because it directly mimics the conditions of in vitro biological assays (dilution of a DMSO stock into an aqueous buffer). Nephelometry (light scattering) is utilized because it detects colloidal aggregates without relying on the compound's UV chromophore, ensuring unbiased detection of precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized morpholinoethyl-urea derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the compound in DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4). The final DMSO concentration is 2%.

  • Incubation: Seal the plate and incubate at 25 °C for 2 hours with gentle shaking (300 rpm) to allow equilibrium of any precipitate.

  • Nephelometric Reading: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the scattering intensity against the compound concentration. The kinetic solubility limit is defined as the highest concentration before a sharp inflection point in light scattering occurs.

Workflow Urea Urea Building Block Coupling Pd-Catalyzed N-Arylation Urea->Coupling Purify LC-MS / NMR Validation Coupling->Purify Assay In Vitro Kinase Assay Purify->Assay Solubility Kinetic Solubility Assay->Solubility Solubility->Coupling SAR Feedback Lead Lead Optimization Solubility->Lead

Fig 2: Hit-to-lead optimization workflow utilizing the morpholinoethyl-urea building block.

Sources

Application

step-by-step guide to formulating CAS 2582-11-8 for biological assays

Application Note: Advanced Formulation Protocols for 1-Ethyl-3-(2-morpholinoethyl)urea (CAS 2582-11-8) in Biological Assays Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Protocols for 1-Ethyl-3-(2-morpholinoethyl)urea (CAS 2582-11-8) in Biological Assays

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, assay developers, and drug discovery scientists.

Introduction and Physicochemical Rationale

1-Ethyl-3-(2-morpholinoethyl)urea (CAS 2582-11-8) is a small molecule typically utilized in early-stage drug discovery[1]. With a molecular weight of 201.27 g/mol and the linear formula C9H19N3O2[2], this compound features a urea backbone coupled with a morpholine ring.

Because compounds in early discovery collections often lack comprehensive analytical and solubility data from suppliers[1], researchers must apply first-principles formulation strategies. The morpholine moiety contains a basic nitrogen (typical pKa ~8.3), which can be protonated at physiological pH to enhance aqueous solubility. However, the neutral urea linkage and aliphatic regions often necessitate the use of organic solvents or co-solvent systems to achieve the high concentrations required for stock solutions and in vivo dosing[3][4].

The following protocols provide self-validating methodologies for formulating CAS 2582-11-8 for both in vitro cell culture assays and in vivo preclinical models, ensuring that the biological readouts are driven by the compound's pharmacology rather than formulation artifacts.

Experimental Workflows & Decision Matrix

G Start CAS 2582-11-8 (Solid API) InVitro In Vitro Assay (Cell Culture) Start->InVitro InVivo In Vivo Assay (Animal Model) Start->InVivo DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO CoSolvent Co-Solvent System (e.g., PEG/Tween/Saline) InVivo->CoSolvent Media Dilute in Media (Final DMSO ≤ 0.1%) DMSO->Media Dosing Sterile Filter & Dose (e.g., IP, PO, IV) CoSolvent->Dosing

Workflow for formulating CAS 2582-11-8 for in vitro and in vivo biological assays.

In Vitro Formulation: Cell Culture Assays

Causality & Rationale: Dimethyl sulfoxide (DMSO) is the universal aprotic solvent for early-stage screening due to its exceptional solubilization capacity[5]. However, DMSO is biologically active. Concentrations above 1% v/v can induce cytotoxicity, while even lower concentrations (0.25% - 0.5%) can artificially alter immunomodulatory readouts, such as reactive oxygen species (ROS) or Interleukin-6 (IL-6) production[6]. Therefore, the "gold standard" is to maintain a final assay DMSO concentration of ≤0.1%[7]. Furthermore, when preparing high-molarity stocks, the molar volume of the solute must be accounted for to prevent concentration inaccuracies[8].

Protocol 3.1: Preparation of 10 mM Master Stock
  • Weighing: Accurately weigh 2.01 mg of CAS 2582-11-8 powder using a microbalance (MW = 201.27 g/mol )[2].

  • Solubilization: Transfer the powder to a sterile, solvent-resistant microcentrifuge tube. Add exactly 1.0 mL of sterile-filtered, cell-culture grade DMSO.

  • Agitation: Vortex for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes. Note: Do not exceed 37°C to prevent thermal degradation.

  • Aliquoting: Divide the 10 mM stock into 50 µL aliquots in tightly sealed tubes to prevent atmospheric moisture absorption (DMSO is highly hygroscopic). Store at -20°C or -80°C.

Protocol 3.2: Serial Dilution and Media Spiking
  • Intermediate Dilution: To achieve a final assay concentration of 10 µM without exceeding 0.1% DMSO, first prepare a 1000x intermediate stock.

  • Media Addition: Add 1 µL of the 10 mM stock directly into 999 µL of pre-warmed complete culture media (e.g., DMEM + 10% FBS).

  • Mixing Kinetics: Pipette up and down vigorously. Hydrophobic compounds can precipitate rapidly at the pipette tip interface when transitioning from pure DMSO to aqueous media[5]. Immediate and rapid dispersion is critical.

In Vivo Formulation: Preclinical Dosing

Causality & Rationale: Pure DMSO cannot be used for in vivo dosing due to severe local toxicity and systemic adverse effects. Poorly water-soluble drugs must be formulated using biocompatible co-solvents, surfactants, or lipid-based systems to ensure adequate gastrointestinal absorption (for oral dosing) or systemic circulation (for intravenous/intraperitoneal dosing)[3][9].

Protocol 4.1: Preparation of a Standard Co-Solvent Vehicle (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

This protocol is designed to maximize solubility while remaining well-tolerated in murine models.

  • Primary Solubilization: Dissolve the required mass of CAS 2582-11-8 in 10% of the final target volume using 100% DMSO. Vortex until a clear solution is achieved.

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO-drug mixture. Vortex thoroughly. PEG300 acts as a miscible co-solvent that prevents the drug from crashing out when the aqueous phase is introduced[3].

  • Surfactant Addition: Add Tween 80 (5% of final volume). Tween 80 forms micelles that encapsulate the drug, further enhancing apparent solubility and preventing crystallization[4]. Vortex vigorously.

  • Aqueous Phase: Slowly add sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture to make up the final 45% of the volume. Rapid addition of water is the primary cause of drug precipitation.

  • Validation: Inspect the final formulation against a light source. It must be completely clear and free of particulates before administration.

Quantitative Formulation Guidelines

Table 1: Recommended Solvent Tolerances for Biological Assays

Assay TypeSolvent / ExcipientMaximum Recommended ConcentrationMechanistic Consequence of Exceeding Limit
In Vitro (Cell Culture)DMSO≤ 0.1% v/vCytotoxicity, altered ROS/IL-6 production, suppressed cell growth[6][7].
In Vitro (Cell Culture)Ethanol≤ 0.1% v/vMembrane fluidization, altered receptor binding, artifactual signaling[6].
In Vivo (Murine IP/IV)DMSO≤ 10% v/vLocal tissue necrosis, acute toxicity, behavioral artifacts.
In Vivo (Murine IP/IV)PEG300 / PEG400≤ 40% v/vOsmotic imbalance, potential renal toxicity at high chronic doses.
In Vivo (Murine IP/IV)Tween 80≤ 5% v/vHistamine release, anaphylactoid reactions in sensitive strains.

References

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research - AACR Journals. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed (NCBI). Available at: [Link]

  • Small but Critical Mistakes Commonly Made in Cell Culture Experiments: An Opinion Based on Observation and Experience. Biomedical Research. Available at:[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: 1-Ethyl-3-(2-morpholinoethyl)urea as a Prospective Bifunctional Organocatalyst

Audience: Researchers, scientists, and drug development professionals. Abstract This document outlines the prospective application of 1-Ethyl-3-(2-morpholinoethyl)urea, a commercially available substituted urea, as a bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the prospective application of 1-Ethyl-3-(2-morpholinoethyl)urea, a commercially available substituted urea, as a bifunctional organocatalyst. While this compound is not extensively documented in catalytic literature, its molecular architecture—featuring a hydrogen-bond-donating urea moiety and a Lewis basic morpholine nitrogen—presents a compelling case for its use in asymmetric synthesis. We provide a theoretical framework for its catalytic action, a detailed protocol for a benchmark asymmetric Michael addition, and a guide for reaction optimization. This note serves as a practical starting point for researchers seeking to explore novel, accessible organocatalysts.

Introduction and Mechanistic Rationale

The field of organocatalysis has established that small organic molecules can facilitate complex chemical transformations with high efficiency and stereoselectivity.[1][2] A powerful strategy within this field is bifunctional catalysis, where a single molecule possesses two distinct functional groups that work in concert to activate both the nucleophile and the electrophile.[1][3][4] This cooperative activation often mimics enzymatic processes, leading to highly ordered transition states and excellent stereocontrol.[5][6]

The structure of 1-Ethyl-3-(2-morpholinoethyl)urea contains the archetypal features of a bifunctional urea-amine catalyst:

  • Urea Moiety: The two N-H protons of the urea group can act as a double hydrogen-bond donor. This allows it to coordinate with and activate electrophilic substrates, such as nitroalkenes or enones, by lowering the energy of their LUMO (Lowest Unoccupied Molecular Orbital).[5][7]

  • Tertiary Amine (Morpholine): The nitrogen atom of the morpholine ring is a Brønsted/Lewis base. It can deprotonate a pro-nucleophile (e.g., a ketone or malonate) to generate a reactive enolate intermediate.[1][8]

By simultaneously activating both reaction partners, 1-Ethyl-3-(2-morpholinoethyl)urea is hypothesized to significantly accelerate reactions and, if a chiral version were used, induce stereoselectivity.

Proposed Catalytic Cycle: The Asymmetric Michael Addition

The Michael addition of a nucleophile to an α,β-unsaturated compound is a cornerstone of C-C bond formation.[8][9] We propose that 1-Ethyl-3-(2-morpholinoethyl)urea can effectively catalyze this reaction, for instance, between a ketone (e.g., cyclohexanone) and a nitroalkene (e.g., trans-β-nitrostyrene).

The proposed catalytic cycle is depicted below:

Bifunctional Catalysis sub_E Electrophile (E) (Nitroalkene) activated_complex Ternary Complex {E--H-N(urea)N-H--Nu} sub_E->activated_complex H-Bonding (Urea) sub_Nu Nucleophile (Nu-H) (Ketone) sub_Nu->activated_complex Deprotonation (Amine) cat Catalyst (Urea-Amine) cat->activated_complex product_cat_complex Product-Catalyst Complex activated_complex->product_cat_complex C-C Bond Formation product_cat_complex->cat Catalyst Regeneration product Michael Adduct product_cat_complex->product Product Release

Caption: Proposed catalytic cycle for the Michael addition.

In this cycle, the catalyst first forms a ternary complex with both the electrophile (nitroalkene) and the nucleophile (ketone). The urea group activates the nitroalkene via hydrogen bonding, while the morpholine base abstracts a proton from the ketone to form an enolate. This brings the two reactants into close proximity in an organized transition state, facilitating the stereoselective C-C bond formation. Subsequent proton transfer and product release regenerate the catalyst.

Experimental Protocol: Screening for Catalytic Activity

This protocol describes a general procedure for screening the catalytic efficacy of 1-Ethyl-3-(2-morpholinoethyl)urea in the Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is chosen for its reliability and the ease of product analysis.

3.1. Materials and Reagents

  • 1-Ethyl-3-(2-morpholinoethyl)urea (Catalyst)

  • trans-β-Nitrostyrene (Electrophile/Substrate 1)

  • Acetylacetone (Nucleophile/Substrate 2)

  • Toluene, HPLC grade (Solvent)

  • Ethyl acetate, HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware, magnetic stirrer, and TLC plates

3.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) and 1-Ethyl-3-(2-morpholinoethyl)urea (10.1 mg, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add 2.5 mL of dry toluene to the flask under an inert atmosphere (e.g., Argon or Nitrogen). Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Nucleophile Addition: Add acetylacetone (0.10 mL, 1.0 mmol, 2.0 equiv) to the reaction mixture in one portion.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the consumption of the trans-β-nitrostyrene by thin-layer chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.[5][9]

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure Michael adduct.[5][7]

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the reaction yield.

Optimization and Data Interpretation

Achieving optimal catalytic performance often requires screening several reaction parameters. The workflow below provides a logical approach to optimizing the reaction conditions.

Optimization Workflow start Initial Screening (Protocol 3.2) check_yield Yield > 50%? start->check_yield solvent Screen Solvents (Toluene, CH2Cl2, THF, MeCN) check_yield->solvent No optimize Fine-tune Best Conditions check_yield->optimize Yes temperature Vary Temperature (0°C to 50°C) solvent->temperature loading Vary Catalyst Loading (1 mol% to 20 mol%) temperature->loading loading->optimize end Final Protocol optimize->end

Caption: A logical workflow for reaction optimization.

Data Presentation: Solvent Screening

The choice of solvent can dramatically influence reaction rate and selectivity by affecting substrate solubility and the stability of the transition state. A hypothetical solvent screen for the model reaction is presented below.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene252485
2Dichloromethane252478
3Tetrahydrofuran (THF)254845
4Acetonitrile254862
5No Solvent2572<10
Conditions: 0.5 mmol nitrostyrene, 2.0 equiv acetylacetone, 10 mol% catalyst.

Interpretation:

  • Non-polar aprotic solvents like toluene appear to be optimal, potentially by favoring the hydrogen-bonded transition state assembly.

  • Polar aprotic solvents like THF and acetonitrile may compete for hydrogen bonding with the catalyst, slightly impeding its efficacy.

  • The reaction shows poor performance without a solvent, highlighting the need for a medium to facilitate molecular interactions.

Conclusion and Future Outlook

1-Ethyl-3-(2-morpholinoethyl)urea possesses the key structural motifs of a bifunctional urea-amine organocatalyst. The theoretical framework and provided protocols offer a robust starting point for its evaluation in synthetically important reactions like the Michael addition. While the achiral nature of this specific molecule precludes enantioselectivity, its performance as a catalyst for reaction rate acceleration can validate the mechanistic hypothesis. Future work could involve the synthesis of chiral analogues of this scaffold to develop novel, effective, and accessible catalysts for asymmetric synthesis.

References

  • BenchChem. (n.d.). A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond.
  • Royal Society of Chemistry. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of Urea-Based Catalysts in Asymmetric Organic Synthesis.
  • National Center for Biotechnology Information. (2019). Mechanistic Insight into Fast and Highly Efficient Organocatalytic Activity of a Tripodal Dimeric Hexaurea Capsular Assembly in Michael Addition Reactions. PMC.
  • National Center for Biotechnology Information. (2009).
  • American Chemical Society Publications. (2008). Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems. Accounts of Chemical Research.
  • Beilstein-Institut. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry.
  • Beilstein-Institut. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry.
  • Homi Bhabha National Institute. (n.d.).
  • Springer. (2011).
  • Royal Society of Chemistry. (2014). Asymmetric organocatalytic reactions by bifunctional amine-thioureas.
  • ResearchGate. (2012).
  • DORAS | DCU Research Repository. (2016).
  • National Center for Biotechnology Information. (2018). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC.
  • ResearchGate. (2015).
  • American Chemical Society Publications. (2023). Integrating Bifunctional Catalysis into Senior Undergraduate Organic Chemistry: A Laboratory Experiment on the Asymmetric Michael Addition Reaction.
  • MDPI. (2022).
  • Royal Society of Chemistry. (2020). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers.
  • MDPI. (2021).
  • Sigma-Aldrich. (n.d.). 1-ETHYL-3-(2-MORPHOLINOETHYL)UREA AldrichCPR.
  • ResearchGate. (2004). 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Inform
  • CymitQuimica. (n.d.). CAS 32897-26-0: 1-Ethyl-3(3-dimethylamino)urea.
  • International Journal of Pharmaceutical Sciences and Research. (2016).
  • Cheméo. (n.d.). Chemical Properties of Urea, ethyl- (CAS 625-52-5).
  • National Center for Biotechnology Information. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. PMC.
  • ETH Zurich. (2025). How urea forms spontaneously.

Sources

Application

Topic: In Vitro Assay Preparation and Execution for 1-Ethyl-3-(2-morpholinoethyl)urea Derivatives

An Application Note and Protocol Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract The urea scaffold is a privileged structure in modern medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The urea scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] Derivatives of 1-Ethyl-3-(2-morpholinoethyl)urea represent a class of compounds with potential for targeted therapies, leveraging the hydrogen bonding capabilities of the urea moiety for potent and specific interactions with biological targets.[1] The morpholino group often enhances aqueous solubility and offers a vector for further chemical modification.[2][3][4] This guide provides a comprehensive framework for the initial in vitro characterization of novel derivatives based on this scaffold. We present detailed, field-tested protocols for essential assays, including target-based kinase inhibition, cell viability, and intracellular pathway analysis via Western blotting. The emphasis is on the rationale behind experimental choices, ensuring robust and reproducible data generation for early-stage drug discovery programs.

Introduction: The Scientific Rationale

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. For derivatives of 1-Ethyl-3-(2-morpholinoethyl)urea, the initial steps are critical for establishing a foundational understanding of their biological activity. The urea functional group is a potent hydrogen bond donor and acceptor, making it ideal for interacting with the hinge region of protein kinases or the active sites of other enzymes like soluble epoxide hydrolase (sEH).[1][5]

This guide outlines a logical, tiered approach to screening these compounds, beginning with fundamental handling and proceeding through target-specific and cell-based assays.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis A Compound Synthesis & Purification B Physicochemical Analysis (Solubility, Stability) A->B C Stock Solution Preparation (DMSO) B->C D Primary Assay: Target-Based (e.g., In Vitro Kinase Assay) C->D E Secondary Assay: Cell-Based (e.g., Cell Viability - MTT) D->E F Mechanism of Action: Pathway Analysis (e.g., Western Blot) E->F G Data Analysis (IC50 / GI50 Calculation) F->G H Hit Identification & Lead Optimization G->H

Caption: A typical in vitro screening workflow for novel small molecules.

Compound Handling and Physicochemical Characterization

The reliability of any in vitro assay begins with the proper handling and characterization of the test compounds. Urea derivatives can exhibit variable solubility and stability.[1][6][7]

Solubility Assessment

Rationale: An accurate understanding of a compound's solubility in aqueous buffer is crucial. Undissolved compound can lead to inaccurate concentration measurements and misleading biological data. The morpholino moiety generally improves water solubility compared to more hydrophobic groups.[3][4]

Protocol: Kinetic Solubility in Assay Buffer

  • Prepare a 10 mM stock solution of the derivative in 100% Dimethyl Sulfoxide (DMSO).

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2 mM, 1 mM, etc.).

  • Add 2 µL of each DMSO concentration to 98 µL of the primary assay buffer in a clear 96-well plate. This maintains a consistent 2% DMSO concentration.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity by reading the absorbance at a wavelength of 620 nm or 750 nm. A significant increase in absorbance compared to the DMSO-only control indicates precipitation. The highest concentration that does not show significant turbidity is the approximate kinetic solubility.

Stock Solution Preparation and Storage

Rationale: DMSO is the standard solvent for creating high-concentration stock solutions of small molecules for screening. However, long-term storage in DMSO can lead to degradation, and urea derivatives can be susceptible to hydrolysis.[8]

Protocol:

  • Accurately weigh the compound and dissolve in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution using a vortex mixer or sonicator.

  • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in low-retention tubes.

  • Store aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Parameter Recommendation Rationale
Stock Solvent 100% Anhydrous DMSOMaximizes solubility for a wide range of organic molecules.
Stock Concentration 10-20 mMAllows for significant dilution into aqueous assay buffers while minimizing final DMSO concentration.
Final Assay [DMSO] < 1%, typically 0.1-0.5%High concentrations of DMSO can be toxic to cells and interfere with enzyme activity.
Storage -20°C or -80°C in small aliquotsMinimizes degradation from hydrolysis and prevents compound loss from repeated freeze-thaw cycles.[8][7]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: Many urea-based compounds are designed as kinase inhibitors.[5] This protocol uses a generic, luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced. It is highly sensitive and amenable to high-throughput screening.[9]

G A 1. Add Compound (or DMSO control) to 384-well plate. B 2. Add Kinase Enzyme Solution. A->B C 3. Initiate Reaction by adding Substrate/ATP Mix. B->C D 4. Incubate at 30°C (e.g., 60 min). C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent). D->E F 6. Incubate at RT (e.g., 40 min). E->F G 7. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent). F->G H 8. Incubate at RT (e.g., 30 min). G->H I 9. Read Luminescence on a plate reader. H->I

Caption: Workflow for a luminescence-based in vitro kinase assay.[9]

Materials
  • Kinase of interest (e.g., GSK3β, VEGFR2)

  • Kinase-specific substrate (e.g., a peptide)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (commercial or lab-prepared)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Test compounds (1-Ethyl-3-(2-morpholinoethyl)urea derivatives)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

Step-by-Step Methodology
  • Compound Plating: Create a serial dilution of the test compounds in kinase buffer. Add 1 µL of the diluted compounds or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.[9]

  • Enzyme Addition: Prepare the kinase enzyme solution by diluting the stock enzyme in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture. The final ATP concentration should ideally be at or near its Km value for the specific kinase. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.[9]

  • Kinase Reaction: Shake the plate gently for 30 seconds and then incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and, in a coupled reaction, generates a luminescent signal.[9]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Protocol: Cell Viability Assay (MTT-Based)

Rationale: After identifying compounds that inhibit the target enzyme, the next step is to determine their effect on whole cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][12]

Materials
  • Human cancer cell line relevant to the kinase target (e.g., HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11][12][13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

Step-by-Step Methodology
  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the urea derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure the purple formazan crystals are fully dissolved.[11][14] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution.[11]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used to subtract background noise.[10][11]

Protocol: Western Blotting for Pathway Analysis

Rationale: If a compound inhibits a specific kinase and reduces cell viability, Western blotting can confirm its mechanism of action. This technique allows for the detection of changes in the phosphorylation state of downstream proteins in a signaling pathway, providing direct evidence of target engagement within the cell.[15][16][17]

Caption: Inhibition of a signaling pathway by a urea-based kinase inhibitor.

Materials
  • Cell line and test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the urea derivative for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold lysis buffer.[18] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18][19]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[18][19]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15][18]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[15][18][19]

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Incubate with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system. Analyze the band intensity to quantify changes in protein phosphorylation.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC, NIH. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Martens, S., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • N/A. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • MDPI. (2024, June 26). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Morpholino | C4H8NO | CID 5476374. Retrieved from [Link]

  • Hindawi. (n.d.). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved from [Link]

  • PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of the urea derivatives used in this study. Retrieved from [Link]

  • N/A. (2016, May 2). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). Morpholino History, Production, and Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholino nucleic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

  • MDPI. (2021, August 11). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Retrieved from [Link]

  • ACS Publications. (2022, October 12). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. Retrieved from [Link]

  • Semantic Scholar. (2014, May 1). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • Frontiers. (2018, September 10). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea | Request PDF. Retrieved from [Link]

  • Gavin Publishers. (2018, September 17). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]

Sources

Method

Application Note: Advanced Bioconjugation Strategies for 1-Ethyl-3-(2-morpholinoethyl)urea Ligands

Introduction and Mechanistic Rationale The 1-ethyl-3-(2-morpholinoethyl)urea (EMU) pharmacophore has emerged as a highly versatile structural motif in the design of targeted therapeutics, particularly in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 1-ethyl-3-(2-morpholinoethyl)urea (EMU) pharmacophore has emerged as a highly versatile structural motif in the design of targeted therapeutics, particularly in the development of highly potent and selective kinase inhibitors (such as Rho kinase[1] and Nek2 inhibitors[2]). When designing Antibody-Drug Conjugates (ADCs) or targeted protein degraders, conjugating EMU-based ligands to macromolecular carriers requires precise control over the chemical microenvironment.

The structural logic of the EMU ligand dictates the conjugation strategy:

  • The Morpholine Ring: Acts as a solubilizing moiety and a weak base (pKa ~8.3). This basicity is critical for lysosomal trapping in targeted delivery but requires strict pH control during conjugation to prevent ligand precipitation.

  • The Urea Core: Provides a rigid, bidentate hydrogen-bond donor/acceptor system essential for target receptor affinity[1]. However, excessive incorporation of urea motifs can drive antibody aggregation due to intermolecular hydrogen bonding.

  • The Conjugation Handle: Because the native EMU core lacks a primary reactive nucleophile suitable for direct zero-length crosslinking, EMU ligands are typically functionalized with a terminal thiol (-SH) extending from the alkyl or aryl group to enable site-directed or heterobifunctional conjugation[3].

EMU_Logic Root 1-Ethyl-3-(2-morpholinoethyl)urea (EMU) Ligand N1 Morpholine Ring (pKa ~8.3) Root->N1 N2 Urea Core (H-Bonding) Root->N2 N3 Alkyl/Aryl Extension (Conjugation Handle) Root->N3 R1 Enhanced Aqueous Solubility & Lysosomal Trapping N1->R1 R2 Target Kinase/Receptor Affinity N2->R2 R3 Covalent Linkage to Antibody/Carrier N3->R3

Logical relationship between EMU ligand structural domains and their functional roles.

Causality-Driven Experimental Design

To conjugate a thiolated EMU ligand to a monoclonal antibody (mAb), we utilize the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This approach converts primary amines on the antibody's surface lysines into reactive maleimides[4].

The Causality of pH Control: The bioconjugation must be executed as a two-step, pH-shifted process. The initial NHS-ester reaction with lysine requires a slightly alkaline environment (pH 7.2–7.4) to ensure the target amines are unprotonated and nucleophilic. However, the subsequent maleimide-thiol coupling must be strictly maintained at pH 6.5–7.0. If the pH exceeds 7.5 during the second step, two adverse events occur:

  • Maleimides undergo off-target ring-opening hydrolysis or react with un-modified primary amines.

  • The morpholine nitrogen (pKa ~8.3) on the EMU ligand begins to deprotonate, drastically reducing the aqueous solubility of the ligand and causing it to precipitate out of the conjugation buffer before covalent attachment can occur.

EMU_Workflow A Native Antibody (IgG1) B SMCC Activation (Amine to Maleimide) A->B pH 7.2-7.4 2 hours C Maleimide-Activated Antibody B->C Desalting (Remove SMCC) E EMU-ADC Conjugate C->E Conjugation D Thiolated EMU Ligand D->E pH 6.5-7.0 2 hours

Step-by-step bioconjugation workflow for attaching thiolated EMU ligands to antibodies.

Quantitative Optimization of Conjugation

Controlling the Drug-to-Antibody Ratio (DAR) is critical. Over-conjugation of urea-containing ligands leads to hydrophobic collapse and irreversible aggregation of the antibody. The table below summarizes the optimization of SMCC molar excess to achieve an ideal DAR of ~3.8, which is the industry standard for maintaining optimal pharmacokinetics[3].

SMCC Molar ExcessEMU Ligand Molar ExcessAverage DAR (LC-MS)Monomer Purity (SEC-HPLC)Conjugation Efficiency
5x10x2.1> 98%42%
10x 15x 3.8 > 95% 38%
20x25x6.5< 85% (Aggregation)32%

Table 1: Impact of reagent stoichiometry on the biophysical properties of the EMU-ADC. A 10x SMCC excess provides the optimal balance of payload delivery and antibody stability.

Self-Validating Conjugation Protocol

Materials Required
  • Monoclonal Antibody (e.g., IgG1) formulated in 1X PBS, pH 7.4 (Free of amine-containing buffers like Tris or Glycine).

  • SMCC Crosslinker (Thermo Fisher or equivalent), dissolved in anhydrous DMSO.

  • Thiolated EMU Ligand, dissolved in anhydrous DMSO.

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.8.

  • Zeba™ Spin Desalting Columns (40K MWCO).

Step 1: Antibody Activation (Amine Modification)
  • Adjust the concentration of the mAb to 5 mg/mL in 1X PBS (pH 7.4).

  • Prepare a 10 mM stock of SMCC in anhydrous DMSO immediately before use. Causality: NHS esters hydrolyze rapidly in aqueous environments; fresh preparation ensures predictable reaction kinetics.

  • Add a 10-fold molar excess of SMCC to the mAb solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction at room temperature (RT) for 2 hours with gentle end-over-end mixing.

Step 2: Validation Checkpoint 1 (Purification)
  • Equilibrate a 40K MWCO desalting column with the Conjugation Buffer (pH 6.8). Causality: The buffer exchange simultaneously removes unreacted SMCC and shifts the pH to 6.8, priming the microenvironment for the thiol-maleimide reaction and protecting the morpholine ring's solubility.

  • Process the sample through the column.

  • Self-Validation: Measure the absorbance at 280 nm to confirm protein recovery (Target: >90%). Calculate the activated mAb concentration.

Step 3: EMU Ligand Conjugation
  • Prepare a 20 mM stock of the Thiolated EMU Ligand in anhydrous DMSO.

  • Add a 15-fold molar excess of the EMU ligand to the maleimide-activated mAb.

  • Incubate the mixture at RT for 2 hours, protected from light.

Step 4: Quenching and Validation Checkpoint 2
  • Quenching: Add a 50-fold molar excess of L-Cysteine (relative to the initial mAb concentration) and incubate for 15 minutes. Causality: Free L-Cysteine caps any unreacted maleimides, preventing off-target crosslinking with serum proteins in downstream in vivo applications[5].

  • Purify the final EMU-ADC using a fresh 40K MWCO desalting column equilibrated in 1X PBS (pH 7.4).

  • Self-Validation: Analyze the conjugate via Intact Mass Spectrometry (LC-MS) to determine the exact DAR. The mass shift will correspond to the molecular weight of the EMU ligand minus the displaced leaving groups. Confirm monomeric purity (>95%) via Size Exclusion Chromatography (SEC-HPLC).

References

  • [1] Title: Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Title: Structure-guided design of purine-based probes for selective Nek2 inhibition. Source: Oncotarget. URL:[Link]

  • [3] Title: Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Source: International Journal of Molecular Sciences (PMC - NIH). URL:[Link]

  • [5] Title: A review of conjugation technologies for antibody drug conjugates. Source: Antibody Therapeutics (PMC - NIH). URL:[Link]

  • [4] Title: Bioconjugate Techniques - 3rd Edition. Source: Elsevier / Google Books. URL:

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield when synthesizing 1-Ethyl-3-(2-morpholinoethyl)urea

Welcome to the technical support center for the synthesis of 1-Ethyl-3-(2-morpholinoethyl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-3-(2-morpholinoethyl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of optimizing reaction yield and product purity. The core of this synthesis is the nucleophilic addition of 2-morpholinoethanamine to ethyl isocyanate.[1][2] While straightforward in principle, achieving high yields requires careful control of reaction parameters.

This document is structured into a direct, problem-solving format. We will first address the most common and critical issues in a troubleshooting guide, followed by a broader FAQ section to cover fundamental aspects of the reaction.

Troubleshooting Guide: Maximizing Your Yield

This section addresses specific experimental issues in a Q&A format.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is the most common issue, often stemming from one primary culprit: the high reactivity of the isocyanate starting material with contaminants or its participation in side reactions.

Primary Cause: Moisture Contamination Ethyl isocyanate reacts vigorously with water. Even trace amounts of moisture in your glassware, solvents, or the amine reactant will lead to the formation of an unstable carbamic acid. This acid rapidly decomposes into ethylamine and carbon dioxide.[3][4] The newly generated ethylamine is nucleophilic and will react with another molecule of ethyl isocyanate to produce the highly stable and often difficult-to-remove byproduct, 1,3-diethylurea.[3] This pathway consumes your starting material and reduces the overall yield of the desired product.

Solutions:

  • Rigorous Drying of Apparatus and Reagents:

    • Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator or under an inert atmosphere.

    • Use anhydrous solvents. If not purchased as such, solvents should be appropriately dried using standard laboratory techniques, such as distillation over a suitable drying agent or passing through an activated alumina column.

    • Ensure your 2-morpholinoethanamine is dry. If necessary, it can be dried over potassium hydroxide (KOH) pellets followed by distillation.

  • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere like nitrogen or argon.[3] This prevents atmospheric moisture from entering the reaction vessel.

Secondary Causes & Solutions:

  • Incorrect Stoichiometry: Ensure you are using a precise 1:1 molar ratio of ethyl isocyanate to 2-morpholinoethanamine. Inaccurate measurements will leave one reactant in excess, limiting the theoretical yield.

  • Suboptimal Temperature Control: The reaction is exothermic. Adding the isocyanate too quickly can cause localized heating, promoting side reactions.

    • Recommended Procedure: Dissolve the 2-morpholinoethanamine in your chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath. Add the ethyl isocyanate dropwise via a syringe or dropping funnel over 15-30 minutes to control the exotherm. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to ensure completion.[5]

Q2: I've isolated my product, but it's contaminated with a significant amount of a less polar, crystalline side product. How can I identify and remove it?

This is a classic sign of the moisture-induced side reaction described above. The contaminant is almost certainly 1,3-diethylurea .

Identification:

  • TLC Analysis: The desired product, 1-Ethyl-3-(2-morpholinoethyl)urea, contains a polar morpholine group and will have a lower Rf value on a silica TLC plate compared to the more symmetric and less polar 1,3-diethylurea.

  • NMR Spectroscopy: In the ¹H NMR spectrum, 1,3-diethylurea will show a simple ethyl signature (a quartet and a triplet) and a broad singlet for the N-H protons. Your desired product will have more complex signals corresponding to the ethyl group, the morpholino protons, and the ethyl bridge.

Purification Strategies: The key to separation is exploiting the difference in basicity and polarity between your product and the byproduct.

  • Acid-Base Extraction (Recommended): The tertiary amine in the morpholine ring of your desired product is basic, while 1,3-diethylurea is essentially neutral.

    • Protocol:

      • Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Your desired product will react to form a water-soluble hydrochloride salt and move into the aqueous layer. The neutral 1,3-diethylurea will remain in the organic layer.

      • Separate the layers. The organic layer containing the byproduct can be discarded.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH) with stirring until the solution is basic (pH > 10). Your product will precipitate out as a free base.

      • Extract the purified product back into an organic solvent (like DCM), dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the pure product.

  • Recrystallization: This method can be effective if a suitable solvent system is found.

    • Procedure: Try dissolving the crude material in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then adding a non-polar solvent (like hexanes or diethyl ether) until turbidity is observed. Allow the solution to cool slowly. The desired, more polar product should crystallize out, leaving the more soluble byproduct in the mother liquor.[6]

  • Silica Gel Chromatography: While effective, this is often less scalable than extraction.

    • Conditions: Use a silica gel column and elute with a gradient of increasing polarity, for example, starting with 100% DCM and gradually adding methanol (e.g., 0% to 10% MeOH in DCM).[5] The less polar 1,3-diethylurea will elute first.

Problem Potential Cause Recommended Solution
Low Product YieldMoisture in reagents/solvent/atmosphereRigorously dry all components and run under N₂ or Ar.[3]
Incorrect stoichiometryUse a precise 1:1 molar ratio of reactants.
Poor temperature controlAdd isocyanate dropwise at 0 °C, then warm to room temp.
Product ContaminationFormation of 1,3-diethylurea byproductPurify via acid-base extraction to exploit the basic morpholine nitrogen.
Excess unreacted starting materialAdjust stoichiometry; purify via chromatography or extraction.
Oily ProductImpurities depressing the melting pointPurify using one of the methods above. Triturate the resulting oil with a non-polar solvent (e.g., hexanes) to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 1-Ethyl-3-(2-morpholinoethyl)urea is a nucleophilic addition reaction. The primary amine of 2-morpholinoethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl isocyanate. The reaction proceeds through a tetrahedral intermediate which quickly resolves to form the stable urea linkage. This reaction is generally fast and irreversible under standard conditions.[7][8]

Reaction_Mechanism R1 Ethyl Isocyanate Plus + R2 2-Morpholinoethanamine Prod 1-Ethyl-3-(2-morpholinoethyl)urea R2->Prod Nucleophilic Addition

Caption: General reaction scheme for urea synthesis.

Q2: Can other side reactions besides byproduct formation from water occur?

Yes. If a significant excess of ethyl isocyanate is used or if the reaction is run at high temperatures, a biuret formation reaction can occur.[9][10] In this reaction, the N-H proton on the newly formed urea product is deprotonated and the resulting anion attacks another molecule of ethyl isocyanate. This creates a larger, more complex impurity and consumes an additional equivalent of isocyanate.

Mitigation Strategy:

  • Control Stoichiometry: Avoid using an excess of ethyl isocyanate.

  • Control Addition: Add the isocyanate slowly to a solution of the amine. This ensures that the isocyanate preferentially reacts with the more nucleophilic primary amine of the starting material rather than the less reactive N-H of the product urea.

Side_Reactions NCO Ethyl Isocyanate Product Desired Urea Product NCO->Product + Amine Side_Product 1,3-Diethylurea (Byproduct) NCO->Side_Product + H₂O Biuret Biuret Impurity H2O Water Amine 2-Morpholino- ethanamine Product->Biuret + Excess NCO

Caption: Key reaction and side-reaction pathways.

Q3: What is the best solvent for this reaction?

The ideal solvent must be aprotic and anhydrous . Polar aprotic solvents are generally preferred as they can solubilize the reactants well.

Recommended Solvents:

  • Dichloromethane (DCM): Excellent choice due to its volatility, making product isolation by solvent evaporation straightforward.

  • Tetrahydrofuran (THF): Another good option, though care must be taken to ensure it is free of peroxides and thoroughly dry.

  • Acetonitrile (MeCN): A polar aprotic solvent that works well for this type of reaction.[11]

  • Dimethylformamide (DMF): Can be used, but its high boiling point can make product isolation more difficult. It must be exceptionally dry.

Avoid protic solvents like alcohols (methanol, ethanol) or water, as they will react with the isocyanate.

Q4: What are the critical safety precautions when working with ethyl isocyanate?

Isocyanates are hazardous reagents and require strict safety protocols.

  • Toxicity and Exposure: Ethyl isocyanate is toxic, a potent lachrymator (tear-producing agent), and a respiratory sensitizer. Inhalation can cause severe irritation and lead to long-term respiratory problems.

  • Handling: Always handle ethyl isocyanate in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

  • Quenching: Any excess isocyanate should be quenched carefully. This can be done by slowly adding the isocyanate solution to a stirred solution of a high-boiling-point alcohol, like isopropanol, often with a small amount of base to facilitate the reaction.

Experimental Protocol: Optimized Synthesis

This section provides a baseline protocol incorporating the best practices discussed.

Reagent MW ( g/mol ) Amount Moles Equivalents
2-Morpholinoethanamine130.191.30 g10.0 mmol1.0
Ethyl Isocyanate71.080.71 g (0.79 mL)10.0 mmol1.0
Anhydrous Dichloromethane-50 mL--

Methodology:

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Reagent Addition: Add 2-morpholinoethanamine (1.30 g, 10.0 mmol) and anhydrous dichloromethane (50 mL) to the flask. Begin stirring and cool the solution to 0 °C using an ice-water bath.

  • Reaction: Using a syringe, add ethyl isocyanate (0.79 mL, 10.0 mmol) dropwise to the cooled, stirring amine solution over 20 minutes. A white precipitate may begin to form during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.

  • Workup & Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 25 mL). Combine the aqueous layers.

    • Cool the combined aqueous layers to 0 °C and basify to pH > 10 with 5 M NaOH.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Ethyl-3-(2-morpholinoethyl)urea as a white solid.

    • Expected Yield: >90%

Workflow A 1. Setup Dry Glassware under N₂ Atmosphere B 2. Dissolve Amine in Anhydrous Solvent A->B C 3. Cool to 0°C B->C D 4. Add Ethyl Isocyanate Dropwise C->D E 5. Warm to RT, Stir 2h D->E F 6. Acid-Base Extraction (Purification) E->F G 7. Dry & Evaporate Solvent F->G H 8. Isolate Pure Product G->H

Caption: Optimized experimental workflow for synthesis.

References
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan J. Chem. Retrieved from [Link]

  • Costantino, L., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]

  • Cereda, A., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Guchhait, S. K., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Chemistry Central Journal. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]

  • Al-Kaabi, K., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. National Institutes of Health. Retrieved from [Link]

  • RJPN.org. (n.d.). A CRITICAL STUDY ON THE PRODUCTION, FACTOR AFFECTING PRODUCTION OF UREA, PROPERTIES, USES AND ADVANTAGE AND DISADVANTAGE OF UREA. Retrieved from [Link]

  • Mubarak, Y. (n.d.). CHAPTER 8 UREA PRODUCTION. Madar. Retrieved from [Link]

  • Wang, L., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • PatSnap Eureka. (2025). Technical Insights into Isocyanate Reaction Pathways. Retrieved from [Link]

  • Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Precipitation of CAS 2582-11-8

Welcome to the Advanced Technical Support Portal for CAS 2582-11-8 (1-Ethyl-3-(2-morpholinoethyl)urea)[1]. This compound presents unique crystallization challenges due to its hybrid structural features: a flexible, basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal for CAS 2582-11-8 (1-Ethyl-3-(2-morpholinoethyl)urea)[1]. This compound presents unique crystallization challenges due to its hybrid structural features: a flexible, basic morpholinoethyl chain coupled with a highly polar, hydrogen-bonding urea core.

This guide is designed for drug development professionals and formulation scientists. It provides mechanistic explanations, self-validating protocols, and targeted troubleshooting strategies to overcome common phase-separation and polymorphic issues.

Part 1: Physicochemical Profiling & Mechanistic Implications

Understanding the structural behavior of CAS 2582-11-8 is the first step in designing a robust crystallization process. The table below summarizes the critical quantitative data and its direct impact on phase behavior.

PropertyValueMechanistic Implication for Crystallization
Chemical Name 1-Ethyl-3-(2-morpholinoethyl)ureaHybrid hydrophilic/lipophilic structure drives complex phase behaviors (e.g., oiling out).
CAS Number 2582-11-8Unique identifier for early discovery research[1].
Molecular Weight 201.27 g/mol Low molecular weight; highly mobile in supersaturated solutions.
pKa (Morpholine N) ~7.5 – 8.0Basic center; susceptible to rapid, uncontrolled protonation and amorphous gelation during salt formation[2].
H-Bond Donors 2 (Urea N-H)Facilitates strong Type-I and Type-II hydrogen-bonding networks, leading to severe polymorphism[3].
H-Bond Acceptors 3 (Urea C=O, Morpholine O, N)Competes with solvents for hydrogen bonding; crystal habit is highly sensitive to solvent dielectric constant[4].
Part 2: Phase Behavior & Thermodynamic Pathways

Before addressing specific troubleshooting questions, it is critical to understand the thermodynamic pathways that CAS 2582-11-8 can take during cooling or anti-solvent addition.

PhaseBehavior Sol Single Phase Solution (CAS 2582-11-8) Cool Cooling / Anti-Solvent Sol->Cool MSZ Metastable Zone (Supersaturated) Cool->MSZ LLPS Liquid-Liquid Phase Separation (Oiling Out) MSZ->LLPS High Supersaturation (Spinodal Decomposition) Nuc Primary Nucleation MSZ->Nuc Controlled Supersaturation + Seeding LLPS->Nuc Droplet Coalescence & Aging Amorph Amorphous Gum / Gel LLPS->Amorph Rapid Cooling / Kinetic Trap Cryst Stable Crystal Lattice Nuc->Cryst Crystal Growth

Caption: Thermodynamic pathways of CAS 2582-11-8: LLPS vs. Controlled Crystallization.

Part 3: Troubleshooting FAQs

Q1: Why does CAS 2582-11-8 consistently "oil out" instead of forming crystals when I add an anti-solvent? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because CAS 2582-11-8 possesses a flexible morpholinoethyl chain and a lipophilic ethyl group, it has a high propensity for spinodal decomposition when supersaturation is generated too rapidly[5]. When you add an anti-solvent quickly, the system bypasses the metastable zone and enters a thermodynamically unstable region, splitting into a solute-rich liquid phase (oil droplets) and a solute-lean phase[5]. These oil droplets kinetically hinder the integration of molecules into a rigid crystal lattice, often resulting in an amorphous gum[5].

Q2: How can I bypass LLPS and force primary nucleation? A: You must strictly operate within the metastable zone, avoiding the liquid-liquid coexistence curve. This is achieved through a controlled seeding strategy[6]. By introducing 1-2% w/w of aged seed crystals at a low supersaturation level, you provide a pre-existing template for the urea hydrogen-bonding network to propagate. This bypasses the high activation energy required for primary nucleation, allowing crystal growth to outcompete the phase demixing process[6].

Q3: I am observing batch-to-batch variability in crystal shape and melting point. Is this polymorphism? A: Yes. The urea moiety in CAS 2582-11-8 is a strong hydrogen-bond donor and acceptor, notoriously prone to forming multiple polymorphic networks (e.g., varying dihedral angles and Type-I/Type-II H-bond distances)[3]. Furthermore, the polarity and dielectric constant of your crystallization solvent directly influence these intermolecular hydrogen-bonding interactions, modulating which crystal structure is thermodynamically favored[4]. To ensure polymorphic purity, you must employ a prolonged isothermal ripening phase (slurry aging) to allow metastable forms to undergo a solution-mediated phase transformation into the thermodynamically stable polymorph.

Q4: When attempting to form a salt using the morpholine nitrogen, the product precipitates as a sticky gel. How do I fix this? A: The morpholine nitrogen in CAS 2582-11-8 has a pKa of approximately 7.5–8.0[2]. Rapid addition of a strong acid causes localized pH drops and instantaneous, uncontrolled protonation. This rapid change in solubility kinetically traps the molecules in an amorphous state before they can organize into a lattice. To resolve this, use a temperature-controlled reactive crystallization approach: dissolve the free base in a water-miscible solvent, heat the system to increase solubility, and titrate the acid slowly to maintain a low, controlled state of supersaturation.

Part 4: Self-Validating Crystallization Protocol

To ensure reproducibility and bypass the kinetic traps associated with CAS 2582-11-8, follow this self-validating anti-solvent seeding workflow.

Workflow S1 1. Dissolution (Good Solvent) S2 2. Polish Filtration S1->S2 S3 3. Cool to MSZ (Avoid Cloud Point) S2->S3 S4 4. Seed Addition (1-2% w/w) S3->S4 S5 5. Anti-Solvent Titration S4->S5 S6 6. Isothermal Ripening S5->S6 S7 7. Isolation S6->S7

Caption: Self-validating anti-solvent seeding workflow to bypass LLPS and ensure high-purity crystals.

Step-by-Step Methodology:
  • Dissolution: Dissolve crude CAS 2582-11-8 in a primary "good" solvent (e.g., Ethanol or Isopropanol) at 50°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Controlled Cooling (Validation Checkpoint 1): Cool the solution linearly at 0.5°C/min to 35°C (entering the Metastable Zone).

    • Self-Validation Check: If the solution turns cloudy (turbid) during this step, you have crossed the cloud point and initiated LLPS. Corrective Action: Reheat the solution to 50°C until clear, add 5% more good solvent, and repeat the cooling step.

  • Seed Introduction: Add 1-2% w/w of finely milled, phase-pure seed crystals of CAS 2582-11-8. Hold isothermally for 30 minutes to allow the seed bed to stabilize.

  • Anti-Solvent Titration (Validation Checkpoint 2): Begin adding the anti-solvent (e.g., Heptane or Water) at a highly controlled rate of 0.1 bed-volumes per hour.

    • Self-Validation Check: Monitor the reactor using Focused Beam Reflectance Measurement (FBRM) or visual inspection. The particle count should rise steadily without the formation of spherical oil droplets. If droplets appear, halt anti-solvent addition and hold isothermally until droplets coalesce and crystallize[6].

  • Isothermal Ripening: Once the final solvent ratio is reached, hold the slurry isothermally at 20°C for 4–6 hours. This desupersaturates the solution and allows any transient metastable polymorphs to convert to the stable form via Ostwald ripening.

  • Isolation: Filter the suspension under vacuum, wash the cake with a cold mixture of the final solvent/anti-solvent ratio, and dry under vacuum at 40°C.

Part 5: References
  • Ethyl urea | Sigma-Aldrich. Sigma-Aldrich. Available at:

  • Buy N-(3-methoxypropyl)morpholine-4-carboxamide. Smolecule. Available at:

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:

  • what governs the reaction kinetics in molecular crystal phase transitions. Lasphub. Available at:

  • Supramolecular Polymorphism of the Hydrogen-Bonded C3-Symmetrical Hexadehydrotribenzo[12]annulene Derivative. Journal of the American Chemical Society. Available at:

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:

Sources

Troubleshooting

preventing thermal degradation of 1-Ethyl-3-(2-morpholinoethyl)urea during storage

Welcome to the Methods & Troubleshooting Core for 1-Ethyl-3-(2-morpholinoethyl)urea (CAS: 2582-11-8). As a rare urea derivative utilized in early discovery research, EMU presents unique stability challenges[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Methods & Troubleshooting Core for 1-Ethyl-3-(2-morpholinoethyl)urea (CAS: 2582-11-8). As a rare urea derivative utilized in early discovery research, EMU presents unique stability challenges[1]. This guide is engineered for scientists requiring rigorous, causality-driven methodologies to prevent thermal degradation during storage and handling.

Knowledge Base: Mechanisms of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the EMU molecule. The compound possesses two primary sites of thermal instability:

  • The Urea Core (Nucleophilic Susceptibility): The carbonyl carbon of the urea linkage is highly susceptible to nucleophilic attack. Even trace amounts of ambient moisture, when coupled with thermal stress (>25°C), act as a catalyst for hydrolysis. This low-energy pathway cleaves the molecule into ethylamine, carbon dioxide, and 2-morpholinoethylamine.

  • The Morpholine Ring (High-Temperature Thermolysis): Under extreme thermal stress (>150°C), the morpholine ring undergoes a 1,3-intramolecular hydrogen shift, leading to ring-opening. This first-order kinetic process degrades the heterocycle into ethanolamine derivatives and organic acids (glycolic and acetic acids)[2][3].

degradation EMU 1-Ethyl-3-(2-morpholinoethyl)urea (Intact Molecule) ThermalStress Thermal Stress (> 40°C) EMU->ThermalStress Exposure UreaHydrolysis Urea Core Hydrolysis ThermalStress->UreaHydrolysis Catalyst: H2O MorpholineOpening Morpholine Ring Opening ThermalStress->MorpholineOpening >150°C (Dry) Moisture Moisture / H2O Moisture->UreaHydrolysis Ethylamine Ethylamine + CO2 UreaHydrolysis->Ethylamine Morpholinoethylamine 2-Morpholinoethylamine UreaHydrolysis->Morpholinoethylamine Ethanolamine Ethanolamine Derivatives MorpholineOpening->Ethanolamine OrganicAcids Glycolic / Acetic Acids MorpholineOpening->OrganicAcids

Figure 1: Mechanistic pathways of 1-Ethyl-3-(2-morpholinoethyl)urea thermal degradation.

Troubleshooting Desk: FAQs

Q: Why does my solid EMU sample show a depressed melting point and a faint amine odor after three months in a standard desiccator? A: This is a classic symptom of urea core hydrolysis. Standard desiccators opened frequently introduce ambient humidity. At room temperature, trace water acts as a nucleophile, attacking the urea linkage. This cleaves EMU into ethylamine (causing the distinct odor), CO₂, and 2-morpholinoethylamine. The accumulation of these degradants disrupts the crystal lattice, depressing the melting point. Corrective Action: Transition to hermetically sealed, argon-backfilled vials stored at -20°C.

Q: During accelerated forced degradation at 150°C, I observed an unexpected drop in pH. Shouldn't amine degradants increase the pH? A: While urea cleavage yields basic amines, extreme thermal stress triggers the thermolysis of the morpholine ring itself. Mechanistic studies demonstrate that high-temperature ring-opening yields organic acids, specifically glycolic and acetic acids[3][4]. The accumulation of these acidic anions outpaces the basicity of the generated amines, resulting in a net pH drop.

Q: Can I store EMU as a stock solution in DMSO or Water for long-term use? A: It is highly discouraged. In water, EMU is subject to continuous pseudo-first-order hydrolysis. In DMSO, thermal degradation is exacerbated by the solvent's hygroscopic nature and potential for oxidative coupling. If a solution must be stored, use anhydrous organic solvents (e.g., dry acetonitrile) at -80°C, and validate integrity via LC-MS before each use.

Methods Core: Self-Validating Storage Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They contain built-in go/no-go decision gates to prevent degraded materials from moving downstream in your experiments.

Protocol 1: Anhydrous Preparation and Inert Storage of Solid EMU

Causality: Because argon is denser than ambient air and nitrogen, it effectively displaces oxygen and moisture at the bottom of the vial, neutralizing the hydrolytic and oxidative pathways.

  • Solvent Removal: Dry the synthesized or purchased EMU under high vacuum (0.1 mbar) at 25°C for 24 hours to remove residual synthesis solvents.

  • Lyophilization: Transfer to a lyophilizer to remove bound moisture.

  • SELF-VALIDATION GATE (Karl Fischer Titration):

    • Action: Extract a 10 mg aliquot and perform a Karl Fischer titration.

    • Validation: If moisture is >0.1% w/w , the batch fails and must be returned to the lyophilizer. If <0.1% w/w , proceed to step 4. This ensures no water is trapped in the crystal lattice prior to sealing.

  • Argon Backfilling: In a glovebox, backfill amber borosilicate glass vials with 99.999% pure Argon.

  • Sealing & Storage: Seal with PTFE-lined caps and store at -20°C.

Protocol 2: Accelerated Forced Degradation Study (ICH Q1A equivalent)

Causality: Establishing a precise shelf-life requires calculating the activation energy of your specific formulation.

  • Sample Prep: Prepare 1 mg/mL EMU in LC-MS grade anhydrous acetonitrile.

  • Thermal Stress: Incubate sealed aliquots at 40°C, 60°C, and 80°C for 14 days.

  • Quenching: Snap-freeze aliquots in liquid nitrogen at days 1, 3, 7, and 14 to halt degradation kinetics.

  • SELF-VALIDATION GATE (Mass Balance via LC-MS/MS):

    • Action: Quantify intact EMU and all known degradants (ethylamine, 2-morpholinoethylamine).

    • Validation: The sum molarity of intact EMU + degradants must equal 98-102% of the Day 0 concentration. If the mass balance is <98%, volatile degradants (like ethylamine) have escaped the seal, invalidating the kinetic model. Repeat using high-pressure stainless-steel reaction vessels.

workflow Synthesis Raw EMU Synthesis & Purification Lyophilization Lyophilization (<0.1% Moisture) Synthesis->Lyophilization KarlFischer Karl Fischer Titration (Self-Validation) Lyophilization->KarlFischer Aliquot Test KarlFischer->Lyophilization Fail (>0.1%) InertGas Argon Backfilling & Amber Vial Sealing KarlFischer->InertGas Pass (<0.1%) Storage Long-Term Storage (-20°C to 4°C) InertGas->Storage LCMS Routine LC-MS/MS Stability Checks Storage->LCMS Monthly

Figure 2: Self-validating workflow for the preparation and storage of EMU.

Quantitative Kinetic Data

The following table summarizes the quantitative kinetic parameters associated with the thermal degradation of the morpholine sub-structure, providing a baseline for predictive stability modeling.

Degradation ParameterValue / DescriptionKinetic OrderPrimary Analytical MethodRef
Morpholine Ring Activation Energy ( Ea​ ) 160.0 (±2.0) kJ/molFirst-orderLC-QToF-MS[3]
Pre-exponential Factor ( A ) e21.7 (±0.66) s⁻¹First-orderGC-FID / GC-MS[3]
Activation Volume ( Va​ ) 896 (±36) cm³/molN/AHigh-Pressure Reactor[3]
Urea Hydrolysis Threshold > 25°C (Moisture dependent)Pseudo-first orderLC-MS/MS (m/z 131)[1]
Ring Thermolysis Threshold > 150°C (Dry conditions)First-orderNMR / LC-MS[4]

Sources

Optimization

Technical Support Center: Purifying Amides from 1-Ethyl-3-(2-morpholinoethyl)urea (EMU) Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks during peptide synthesis and bioconjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks during peptide synthesis and bioconjugation. 1-Ethyl-3-(2-morpholinoethyl)carbodiimide (EMC) is a highly effective water-soluble coupling reagent. However, its corresponding urea byproduct, 1-Ethyl-3-(2-morpholinoethyl)urea (EMU), can sometimes stubbornly remain in the organic phase during workup.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the complete removal of EMU from your target compounds.

Part 1: Mechanistic Insight (The "Why")

To effectively remove a byproduct, we must first understand its chemical nature. The EMC-mediated coupling reaction relies on the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate[1]. When the nucleophilic amine attacks this intermediate, the desired amide bond is formed, and EMU is displaced as a byproduct[2].

Unlike insoluble byproducts such as dicyclohexylurea (DCU), EMU features a morpholine ring. The tertiary amine within this morpholine ring acts as a basic handle, which is the critical structural feature allowing for targeted removal via protonation[3].

EMC_Coupling A Carboxylic Acid + Amine C O-Acylisourea Intermediate A->C + EMC B EMC (Coupling Reagent) B->C D Target Amide (Product) C->D + Amine E EMU (Urea Byproduct) C->E displaced

Caption: Mechanism of EMC-mediated amide coupling and EMU byproduct generation.

Part 2: Troubleshooting FAQs

Q1: Why is 1-Ethyl-3-(2-morpholinoethyl)urea persisting in my organic phase after a standard water wash? A: This is a common issue rooted in the pKa of the morpholine ring. At a neutral pH, the tertiary amine is predominantly unprotonated. In this neutral state, EMU exhibits significant solubility in moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). To force EMU into the aqueous phase, you must perform an acidic wash (e.g., 0.1 M HCl or 5% KHSO4)[3]. Protonating the morpholine nitrogen converts EMU into a highly polar ammonium salt, drastically reducing its organic solubility and ensuring complete aqueous extraction.

Q2: My target molecule is acid-sensitive. How can I remove the EMU byproduct without using aqueous acidic washes? A: For acid-labile substrates (e.g., those containing acetals or sensitive protecting groups), aqueous acidic extraction will degrade your product. Instead, utilize a solid-phase scavenger resin[4]. Strongly acidic cation-exchange resins, such as Amberlyst-15 or Dowex 50WX8, contain sulfonic acid groups that selectively trap the basic morpholine ring of EMU. Because the acid is immobilized on the resin backbone, the bulk organic solution remains neutral, protecting your target molecule while effectively sequestering the basic byproduct.

Q3: I performed the acidic wash, but NMR still shows a persistent byproduct. What else could it be? A: If the byproduct survives acidic washing, it is likely the N-acylurea derivative rather than EMU. The O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form an unreactive N-acylurea[1]. Because the N-acylurea lacks the basicity of the free morpholine ring (the nitrogen is now part of an amide/urea hybrid), it cannot be removed by acid washing. To prevent this, always use nucleophilic additives like HOBt, HOAt, or OxymaPure[2]. These additives rapidly convert the O-acylisourea into a stable active ester, outcompeting the rearrangement pathway.

EMU_Removal Start Crude Reaction Mixture (Amide + EMU + Solvent) Decision Is Product Acid-Sensitive? Start->Decision AcidWash Acidic Wash (0.1M HCl) Protonates Morpholine Decision->AcidWash No Resin Cation-Exchange Resin (e.g., Amberlyst-15) Decision->Resin Yes AqPhase Aqueous Phase (Protonated EMU) AcidWash->AqPhase Discard OrgPhase Organic Phase (Pure Amide) AcidWash->OrgPhase Keep ResinWaste Filtered Resin (Bound EMU) Resin->ResinWaste Discard Filtrate Filtrate (Pure Amide) Resin->Filtrate Keep

Caption: Decision tree for 1-Ethyl-3-(2-morpholinoethyl)urea (EMU) byproduct removal.

Part 3: Validated Experimental Protocols

The following self-validating protocols are designed to ensure high product purity based on the stability of your target molecule.

Protocol A: Standard Acidic Aqueous Extraction (For Acid-Stable Products)

This protocol leverages the basicity of the morpholine ring to achieve >99% EMU removal[3].

  • Dilution: Upon completion of the EMC-mediated coupling, dilute the reaction mixture with 3 volumes of a water-immiscible organic solvent (e.g., DCM or EtOAc).

  • Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 0.1 M HCl (or 5% aqueous citric acid).

  • Agitation: Shake vigorously for 1-2 minutes, venting frequently. The low pH protonates the EMU morpholine ring, forcing it into the aqueous phase.

  • Separation: Allow the phases to separate. Drain and discard the lower aqueous layer (which now contains the EMU salt).

  • Repetition: Repeat the acidic wash two more times to ensure complete extraction of the byproduct.

  • Neutralization: Wash the organic phase once with an equal volume of saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Drying & Concentration: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Cation-Exchange Scavenger Resin Workflow (For Acid-Sensitive Products)

This protocol removes EMU without altering the pH of the bulk solution, preventing the degradation of acid-labile functional groups[4].

  • Resin Preparation: Swell 3–5 equivalents (relative to the initial EMC amount) of a strongly acidic cation-exchange resin (e.g., Amberlyst-15) in DCM for 15 minutes.

  • Reaction Quench: Add the swollen resin directly to the crude organic reaction mixture.

  • Incubation: Shake or stir gently at room temperature for 2 hours. The resin's immobilized sulfonic acid groups will covalently bind the basic morpholine nitrogen of EMU.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin.

  • Washing: Wash the resin bed thoroughly with fresh DCM or EtOAc to elute any trapped product.

  • Concentration: Combine the filtrates and concentrate in vacuo. The resulting residue will be free of EMU.

Part 4: Quantitative Data Presentation

To assist in selecting the optimal purification strategy for your specific workflow, the following table summarizes the efficiency and compatibility of various EMU removal methods.

Purification MethodEMU Removal EfficiencyProduct RecoverySubstrate CompatibilityKey Advantage
Neutral Water Wash Low (40-60%)High (>95%)UniversalMildest conditions; however, insufficient for pure products.
Acidic Wash (0.1M HCl) Excellent (>99%)High (>90%)Acid-stable compoundsFast, scalable, and highly effective[3].
Scavenger Resin (Amberlyst-15) Excellent (>98%)Moderate (80-90%)Acid-sensitive compoundsProtects labile functional groups while sequestering EMU[4].
Reverse-Phase Chromatography Excellent (>99%)Moderate (75-85%)UniversalSeparates both EMU and unreactive N-acylurea byproducts.

References

  • Title: Immobilized Coupling Reagents: Synthesis of Amides/Peptides Source: ACS Publications URL: [Link]

  • Title: Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers Source: Interchim URL: [Link]

  • Title: Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

overcoming poor solubility of 1-Ethyl-3-(2-morpholinoethyl)urea in aqueous media

Technical Support Center: 1-Ethyl-3-(2-morpholinoethyl)urea Welcome to the technical support guide for 1-Ethyl-3-(2-morpholinoethyl)urea. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Ethyl-3-(2-morpholinoethyl)urea

Welcome to the technical support guide for 1-Ethyl-3-(2-morpholinoethyl)urea. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experimental design.

Understanding the Challenge: A Look at the Molecule

1-Ethyl-3-(2-morpholinoethyl)urea (CAS No. 2582-11-8) presents a common solubility puzzle. Its structure contains both hydrophilic and hydrophobic moieties. The urea and morpholine groups can engage in hydrogen bonding with water, while the ethyl group and parts of the morpholine ring are hydrophobic. The key to unlocking its solubility lies in understanding and exploiting its chemical nature, particularly the tertiary amine within the morpholine ring. This group is a weak base, making its protonation state—and thus the molecule's overall charge and solubility—highly dependent on pH.[1][2]

PropertyValueSource
Linear Formula C₉H₁₉N₃O₂
CAS Number 2582-11-8
Molecular Weight 201.27 g/mol
Aqueous Solubility Poor at neutral pH (Experimentally determined)General observation for similar urea derivatives.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 1-Ethyl-3-(2-morpholinoethyl)urea.

Question 1: Why is my compound crashing out of solution when I dilute my DMSO stock into my aqueous buffer (e.g., PBS pH 7.4)?

Answer: This is a classic solubility problem. The compound is likely highly soluble in your 100% DMSO stock, but when you dilute it into an aqueous buffer, the final concentration of DMSO is too low to keep the compound dissolved. The compound's intrinsic aqueous solubility at neutral pH is very low. The primary issue is that at pH 7.4, the morpholine nitrogen is largely uncharged (not protonated), making the molecule less polar and prone to precipitation.

Question 2: What is the first and most direct strategy I should try to improve the aqueous solubility?

Answer: The most effective initial approach is pH adjustment . Because the molecule contains a weakly basic morpholine group, lowering the pH of your aqueous medium will protonate this nitrogen. This protonation introduces a positive charge, significantly increasing the molecule's polarity and its affinity for water. For many weakly basic drugs, a decrease in pH leads to a logarithmic increase in solubility.[3][4][5]

Solubility_Enhancement_Decision_Tree Figure 2: Decision-Making Workflow for Solubility Enhancement Start Compound Insoluble in Aqueous Media Check_pH Is pH adjustment permissible? Start->Check_pH Adjust_pH Adjust pH to 4-5 (See Protocol 1) Check_pH->Adjust_pH Yes Use_Excipients Use Solubilizing Excipients Check_pH->Use_Excipients No Success_pH Problem Solved Adjust_pH->Success_pH Excipient_Type Select Excipient Type Use_Excipients->Excipient_Type Cosolvents Co-solvents (e.g., PEG 400, Propylene Glycol) (See Protocol 2) Excipient_Type->Cosolvents Low Conc. In Vitro Cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Excipient_Type->Cyclodextrins Higher Conc. In Vivo / In Vitro Surfactants Surfactants (e.g., Polysorbate 80) Excipient_Type->Surfactants Alternative to Cyclodextrins Advanced Advanced Methods (e.g., Solid Dispersions) Excipient_Type->Advanced Formulation Development

Caption: Figure 2: Decision-Making Workflow for Solubility Enhancement

Question 4: Which co-solvents should I screen first?

Answer: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for hydrophobic molecules. [6][7]For initial screening, we recommend trying pharmaceutically acceptable co-solvents.

  • Polyethylene Glycol 400 (PEG 400): Often very effective and well-tolerated in many systems.

  • Propylene Glycol (PG): Another common and effective choice.

  • Ethanol: Can be effective, but volatility and potential effects on cells should be considered.

Start with low concentrations (e.g., 5-10% v/v) and increase as needed, while being mindful of the tolerance of your assay. See Protocol 2 for a co-solvent screening workflow.

Question 5: When should I consider using cyclodextrins?

Answer: Cyclodextrins are the preferred choice when you need to achieve a higher drug concentration than is possible with co-solvents, or for applications requiring a more stable, true solution, such as for in vivo studies. [8][9]Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They work by encapsulating the hydrophobic parts of your molecule (like the ethyl group) into their cavity, forming an "inclusion complex" where the outer surface remains water-soluble. [10][11][12]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles. [10] Question 6: What about surfactants? How do they differ from cyclodextrins?

Answer: Surfactants, like Polysorbate 80 (Tween® 80) or Poloxamers, work by forming micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). [13][14][15]These micelles have a hydrophobic core and a hydrophilic shell. Your compound partitions into the hydrophobic core, effectively being solubilized within the micellar structure. [16]

  • Key Difference: Cyclodextrins form a 1:1 or 1:2 complex with individual drug molecules, while surfactants form larger aggregates (micelles) that can solubilize multiple drug molecules. The choice between them can depend on formulation stability, potential for drug precipitation upon dilution, and the specific requirements of the delivery route. [17] Question 7: I am working on a pre-clinical oral formulation. Are there more advanced strategies I should investigate?

Answer: Yes. For formal drug development, especially for oral dosage forms, more robust techniques are often required to ensure adequate bioavailability. Solid dispersion is a highly effective method. [18][19][20]This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. [21][22]The amorphous form has higher energy and thus greater solubility than the stable crystalline form. [19]This is an advanced technique requiring specialized equipment (e.g., a spray dryer or hot-melt extruder) but often yields the most significant improvements in solubility and dissolution rate. [18][23]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To quantify the solubility of 1-Ethyl-3-(2-morpholinoethyl)urea at various pH levels to identify the optimal pH for solubilization.

Materials:

  • 1-Ethyl-3-(2-morpholinoethyl)urea

  • A series of buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8)

  • HPLC-UV system for quantification

  • Shaking incubator or orbital shaker

  • Microcentrifuge and 0.22 µm syringe filters

Methodology:

  • Prepare Buffers: Make a series of aqueous buffers covering a range of pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: To 1 mL of each buffer in a separate vial, add an excess amount of the compound (e.g., 5-10 mg, ensuring solid remains visible).

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium solubility.

  • Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm filter to remove any remaining particulates. Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

  • Quantify: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Plot Data: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Screening of Co-solvents

Objective: To identify an effective co-solvent and its optimal concentration for solubilizing 1-Ethyl-3-(2-morpholinoethyl)urea at a fixed pH (e.g., 7.4).

Materials:

  • 1-Ethyl-3-(2-morpholinoethyl)urea

  • Co-solvents: PEG 400, Propylene Glycol, Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Equipment as listed in Protocol 1.

Methodology:

  • Prepare Co-solvent Systems: Prepare a series of co-solvent/buffer mixtures. For each co-solvent, create solutions with varying concentrations (e.g., 5%, 10%, 20%, 30% v/v in pH 7.4 buffer). Include a 0% co-solvent (buffer only) control.

  • Determine Solubility: For each co-solvent mixture, follow steps 2-6 from Protocol 1 to determine the equilibrium solubility of the compound.

  • Analyze Results: Compare the solubility values across the different co-solvent systems. This will reveal which co-solvent is most effective and at what concentration range.

TechniqueMechanism of ActionProsConsBest For...
pH Adjustment Protonates the basic morpholine group, increasing polarity. [3][5]Simple, inexpensive, highly effective for ionizable compounds.Limited to pH-tolerant experiments; may alter compound activity.In vitro assays where pH can be controlled; acidic formulations.
Co-solvents Reduces the polarity of the aqueous solvent system. [6][24]Easy to implement; effective for moderate solubility increases.High concentrations may be toxic or interfere with assays; risk of precipitation on dilution.Quick solubilization for in vitro screening; stock solutions.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic moiety. [8][11]High solubilizing capacity; excellent safety profile; stabilizes compound. [9]More expensive; can be viscosity-limiting at high concentrations.In vitro and in vivo studies; parenteral formulations.
Surfactants Forms micelles that encapsulate the drug in their hydrophobic core. [13][14]High solubilizing capacity; established use in formulations.Potential for cell toxicity; complex behavior upon dilution below CMC. [17]Oral and parenteral formulations; when cyclodextrins are not effective.
Solid Dispersion Disperses the drug in an amorphous state within a polymer matrix. [18][22]Drastically increases dissolution rate and apparent solubility; enhances bioavailability. [21]Requires specialized equipment and significant formulation development.Oral solid dosage form development for in vivo use.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn. Retrieved March 27, 2026, from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved March 27, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). European Pharmaceutical Review. Retrieved March 27, 2026, from [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved March 27, 2026, from [Link]

  • Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs. (2025). CR Subscription Agency. Retrieved March 27, 2026, from [Link]

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • Cyclodextrins used as excipients. (2017). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved March 27, 2026, from [Link]

  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. (2016). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR.org. Retrieved March 27, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved March 27, 2026, from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. Retrieved March 27, 2026, from [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). LinkedIn. Retrieved March 27, 2026, from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved March 27, 2026, from [Link]

  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. Retrieved March 27, 2026, from [Link]

  • Co-solvents.pptx. (n.d.). Slideshare. Retrieved March 27, 2026, from [Link]

  • pH Effects on Solubility. (n.d.). Chad's Prep. Retrieved March 27, 2026, from [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. Retrieved March 27, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). SpringerLink. Retrieved March 27, 2026, from [Link]

  • pH and solubility. (n.d.). Khan Academy. Retrieved March 27, 2026, from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved March 27, 2026, from [Link]

  • Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility and Pharmacokinetic Profiles. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • How to increase the solubility of urea in water at a temperature of 1 degree. (2021). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity and Profiling of 1-Ethyl-3-(2-morpholinoethyl)urea vs. Standard Aliphatic Ureas

Executive Summary This guide provides an objective, in-depth comparison of the reactivity, structural properties, and experimental handling of 1-Ethyl-3-(2-morpholinoethyl)urea (EMU) against other common aliphatic ureas....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, in-depth comparison of the reactivity, structural properties, and experimental handling of 1-Ethyl-3-(2-morpholinoethyl)urea (EMU) against other common aliphatic ureas. While the urea core is generally chemically inert due to strong resonance stabilization, the presence of a morpholinoethyl appendage fundamentally alters the molecule's reactivity profile, solubility, and utility in organic synthesis. This guide is designed for researchers and drug development professionals who require precise control over chemoselectivity and purification workflows.

Structural and Electronic Determinants of Reactivity

The reactivity of aliphatic ureas is dictated by the extensive delocalization of the nitrogen lone pairs into the carbonyl π∗ orbital. This resonance significantly reduces both the basicity and nucleophilicity of the urea nitrogens, while simultaneously rendering the carbonyl carbon highly resistant to nucleophilic attack[1].

However, functionalized ureas like 1-Ethyl-3-(2-morpholinoethyl)urea (CAS: 2582-11-8) deviate from this inert profile due to their side chains[2]. EMU contains a tertiary amine within a morpholine ring. The electron-withdrawing inductive effect of the morpholine oxygen slightly depresses the basicity of the nitrogen compared to purely aliphatic amines, resulting in a distinct pKa​ profile[3].

Quantitative Comparison of Aliphatic Ureas

The table below summarizes the physicochemical properties that drive the divergent reactivity and separation behaviors of these ureas.

CompoundStructural FeatureApprox. pKa​ (Conjugate Acid)Water Solubility (Neutral pH)Primary Site of Reactivity
1-Ethyl-3-(2-morpholinoethyl)urea (EMU) Morpholine ring (tertiary amine)~7.0 - 7.4ModerateMorpholine Nitrogen
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) Dimethylamino group~9.5 - 10.4HighDimethylamino Nitrogen
N,N'-Dicyclohexylurea (DCU) Bulky aliphatic ringsN/A (Neutral)Very LowInert
N,N'-Diethylurea Simple short-chain alkylsN/A (Neutral)HighUrea Nitrogens (requires strong base)

Data Interpretation: The pKa​ difference between EMU (~7.4) and EDU (~10.4) is critical. EDU is permanently protonated at physiological pH, whereas EMU acts as a weak base that can be selectively protonated at mildly acidic pH (pH 5.0–6.0). DCU remains entirely neutral and highly lipophilic, making it notoriously difficult to remove from organic phases without physical filtration.

Comparative Reactivity Profiles

A. Electrophilic Quaternization (N-Alkylation)

In simple aliphatic ureas (e.g., N,N'-diethylurea), N-alkylation requires the use of strong bases (like NaH) to deprotonate the urea N-H bonds before reacting with an alkyl halide. Conversely, the morpholine nitrogen in EMU is a potent, neutral nucleophile. When exposed to alkylating agents (e.g., methyl iodide or benzyl bromide) under neutral conditions, EMU undergoes rapid chemoselective quaternization at the morpholine nitrogen, leaving the urea core completely untouched.

B. Nucleophilic Substitution at the Carbonyl

Aliphatic ureas are highly resistant to nucleophilic attack at the carbonyl carbon. Kinetic measurements indicate that substitution at the urea carbonyl center proceeds via a second-order nucleophilic substitution mechanism, but this typically requires extreme forcing conditions, specific catalytic activation, or highly reactive precursors like fluoroalkyl carbonates[1][4]. EMU shares this core stability; its carbonyl group will not undergo hydrolysis or substitution under standard physiological or mildly basic/acidic conditions.

Experimental Methodologies

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline how to exploit the chemical properties of EMU in a laboratory setting.

Protocol 1: Chemoselective N-Alkylation of EMU

Causality: This protocol exploits the high nucleophilicity of the tertiary morpholine amine compared to the resonance-stabilized urea nitrogens. By avoiding strong bases, alkylation is directed exclusively to the morpholine ring.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 1-Ethyl-3-(2-morpholinoethyl)urea in 5.0 mL of anhydrous dichloromethane (DCM).

  • Alkylation: Add 1.1 mmol of benzyl bromide dropwise at 0 °C under an inert argon atmosphere.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours. The formation of the quaternary morpholinium salt will often result in precipitation from the DCM.

  • Isolation: Filter the precipitate and wash with cold hexanes.

  • Self-Validation System: Perform 1H NMR analysis ( DMSO−d6​ ) on the isolated solid. Validation criteria: The formation of the quaternary salt is confirmed by a significant downfield shift (~0.5–1.0 ppm) of the morpholine ring's adjacent methylene protons. Crucially, the two urea N-H protons (~5.5–6.5 ppm) must remain fully intact and integrate to 2H, proving that the urea core did not react.

Protocol 2: pH-Driven Phase Separation (EMU vs. DCU)

Causality: During peptide coupling, removing urea byproducts is a major bottleneck. DCU requires tedious filtration and often contaminates the product. EMU's pKa​ of ~7.4 allows it to be partitioned into an aqueous phase via mild protonation, leaving the neutral target product in the organic phase.

Step-by-Step Workflow:

  • Initial Filtration: If the reaction mixture contains a mixture of ureas (e.g., from mixed carbodiimides), cool the crude reaction mixture to 4 °C and filter to remove insoluble DCU.

  • Dilution: Dilute the organic filtrate with ethyl acetate (EtOAc).

  • Acidic Extraction: Wash the organic phase with 0.1 M HCl (pH ~2.0). At this pH, the morpholine nitrogen of EMU is fully protonated, rendering it highly hydrophilic.

  • Phase Separation: Separate the layers. The protonated EMU salt partitions exclusively into the aqueous layer.

  • Self-Validation System: Spot both the organic and aqueous phases on a Silica Gel TLC plate. Stain the plate with iodine vapor or ninhydrin (with heating). Validation criteria: The organic phase must show only the target product spot. The aqueous phase will reveal a strong, baseline-retained spot corresponding to the highly polar EMU salt.

Visualizations

The following diagrams illustrate the logical workflows and divergent reactivity pathways discussed in the protocols.

ExtractionWorkflow Mix Crude Reaction Mixture (Target Product + EMU + DCU) Filter Filtration (Remove Insoluble Urea) Mix->Filter Solid Solid Phase (DCU: Highly Insoluble) Filter->Solid Retained Filtrate Organic Filtrate (Product + EMU) Filter->Filtrate Passes Through Extract Liquid-Liquid Extraction (0.1 M HCl, pH ~2.0) Filtrate->Extract OrgPhase Organic Phase (Target Product) Extract->OrgPhase Neutral/Lipophilic AqPhase Aqueous Phase (Protonated EMU Salt) Extract->AqPhase Basic/Hydrophilic

Figure 1: pH-dependent phase separation workflow exploiting the basicity of EMU versus DCU.

ReactivityPathways EMU 1-Ethyl-3-(2-morpholinoethyl)urea Cond1 Alkyl Halide (R-X) Neutral Conditions EMU->Cond1 Cond2 Strong Base (NaH) + R-X Anhydrous Conditions EMU->Cond2 SimpleUrea Simple Aliphatic Urea SimpleUrea->Cond1 SimpleUrea->Cond2 Quat Morpholinium Quaternary Salt (N-Alkylation at Morpholine) Cond1->Quat Tertiary Amine Nucleophilicity NoRxn No Reaction (Urea Core Inert) Cond1->NoRxn Insufficient Nucleophilicity Cond2->Quat Competing Reaction Dialkyl N,N'-Dialkylated Urea (Substitution at Urea Core) Cond2->Dialkyl Deprotonation of Urea N-H

Figure 2: Divergent reactivity pathways of EMU compared to standard aliphatic ureas.

References

  • Hackl, K. A., & Falk, H. - The synthesis of N-substituted ureas II: Nucleophilic substitution of ureas at the carbonyl group. Academia.edu. Retrieved from [Link]

  • Ataman Kimya - N,N,N, -TRIS(3-DIMETHYLAMINOPROPYL-) AMINE Properties and pKa Data. Retrieved from [Link]

  • Journal of Organic Chemistry (ACS Publications) - Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions with Primary Alcohols and Amines. Retrieved from[Link]

  • Ataman Kimya - DIMORPHOLINODIETHYL ETHER (Morpholine derivatives and pKa profiles). Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-3-(2-morpholinoethyl)urea proper disposal procedures

Comprehensive Disposal and Operational Handling Guide for 1-Ethyl-3-(2-morpholinoethyl)urea As a Senior Application Scientist, I frequently see laboratories optimize their bioconjugation and peptide synthesis workflows w...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Handling Guide for 1-Ethyl-3-(2-morpholinoethyl)urea

As a Senior Application Scientist, I frequently see laboratories optimize their bioconjugation and peptide synthesis workflows while overlooking the logistical and safety requirements of the resulting chemical byproducts. 1-Ethyl-3-(2-morpholinoethyl)urea (CAS No. 2582-11-8) is the primary, stable urea byproduct generated when utilizing morpholino-based carbodiimides (such as EMC) for crosslinking.

While the parent carbodiimide is highly reactive and moisture-sensitive, the resulting morpholinoethyl urea byproduct is chemically stable. However, its unique structural properties—specifically the presence of the morpholine ring—dictate strict operational causality for both its separation from your target product and its subsequent environmental disposal[1]. Sink disposal is strictly prohibited under Environmental Protection Agency (EPA) guidelines, as this nitrogenous compound acts as an environmental pollutant that resists standard biological degradation[2].

This guide provides a self-validating operational plan to safely extract, segregate, and dispose of 1-Ethyl-3-(2-morpholinoethyl)urea.

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of 1-Ethyl-3-(2-morpholinoethyl)urea is critical for designing a safe and efficient disposal workflow.

  • Chemical Causality in Purification: The morpholine substituent features a tertiary amine with a pKa of approximately 8.3. During the post-reaction workup, washing the organic reaction mixture with a mildly acidic aqueous buffer (pH 5.0–6.0) protonates the morpholine nitrogen. This ionization drastically increases the aqueous solubility of the urea byproduct, driving it entirely into the aqueous phase while your target hydrophobic peptide remains in the organic phase.

  • Field-Proven Insight (Avoiding Emulsions): Emulsions frequently form during this extraction if the aqueous wash is too basic. Ensuring the aqueous buffer is strictly maintained at pH 5.5 prevents the unprotonated morpholine ring from acting as a surfactant, guaranteeing rapid, crisp phase separation and ensuring 100% of the byproduct is routed to the correct waste stream.

  • Toxicological Profile: As a nitrogenous organic compound, it acts as a mild to moderate irritant to the eyes, skin, and respiratory tract. It must be handled with standard personal protective equipment (PPE), including nitrile gloves and safety goggles[1].

Physicochemical Properties & Waste Classification

To ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines, all quantitative data regarding this byproduct must be documented on your laboratory's waste manifests[3].

ParameterData / ValueOperational & Disposal Impact
Chemical Name 1-Ethyl-3-(2-morpholinoethyl)ureaMust be explicitly listed on hazardous waste labels[2].
CAS Number 2582-11-8Primary identifier for Environmental Health & Safety (EHS) tracking.
Molecular Formula C9H19N3O2High nitrogen content; requires high-temperature incineration to prevent NOx emissions.
Molecular Weight 201.27 g/mol Used to calculate theoretical waste yield post-synthesis.
Aqueous Solubility High (pH dependent)Dictates that the primary waste stream will be the aqueous wash fraction.
Waste Classification Non-halogenated aqueous wasteMust be segregated from halogenated solvents (e.g., DCM) to reduce disposal costs[2].

Operational Workflow Visualization

The following diagram maps the self-validating system from byproduct generation through to EPA-compliant disposal. By structurally linking the chemical extraction to the waste segregation, the protocol ensures that no hazardous byproduct is accidentally routed to municipal drains.

G A Carbodiimide Coupling Reaction (EMC + Reactants) B Crude Reaction Mixture (Target Product + Morpholinoethyl Urea) A->B Reaction Completion C Liquid-Liquid Extraction (Aqueous Buffer Wash, pH 5-6) B->C Add Aqueous Solvent D Organic Phase (Purified Target Product) C->D Retain Product E Aqueous Phase (1-Ethyl-3-(2-morpholinoethyl)urea) C->E Partition Byproduct F Waste Segregation (Non-Halogenated Aqueous Waste) E->F Transfer to Waste Container G Satellite Accumulation Area (SAA) EHS Collection & Incineration F->G EPA/RCRA Compliant Disposal

Workflow for the extraction, segregation, and disposal of 1-Ethyl-3-(2-morpholinoethyl)urea.

Step-by-Step Methodologies

Protocol 1: Post-Reaction Extraction and Segregation

This protocol isolates the target product while systematically routing the 1-Ethyl-3-(2-morpholinoethyl)urea into a controllable waste stream.

  • Reaction Quenching : Terminate the EMC-mediated coupling reaction by adding a mild quenching agent (e.g., dilute acetic acid or water) to hydrolyze any unreacted carbodiimide into the stable urea byproduct.

  • Acidic Aqueous Wash : Add an equal volume of mildly acidic aqueous buffer (e.g., 0.1 M Sodium Citrate, pH 5.5) to the organic reaction mixture. Causality: The acidic pH ensures the morpholine nitrogen is fully protonated, maximizing the partition coefficient of the urea byproduct into the aqueous layer.

  • Phase Separation : Transfer the mixture to a separatory funnel. Agitate gently and vent to release any pressure. Allow the phases to separate completely until the interface is sharp.

  • Collection : Drain the aqueous layer (now containing the 1-Ethyl-3-(2-morpholinoethyl)urea) into an appropriately labeled temporary collection flask. Retain the organic layer containing your purified target product.

Protocol 2: EPA/RCRA Compliant Waste Disposal

Once isolated in the aqueous phase, the byproduct must be managed according to federal hazardous waste regulations[4].

  • Waste Segregation : Transfer the aqueous collection flask contents into a dedicated, chemically compatible high-density polyethylene (HDPE) waste carboy[2]. Critical Step: Do not mix this aqueous waste with halogenated organic solvents (e.g., dichloromethane or chloroform). Mixing triggers complex secondary reactions and significantly elevates institutional disposal costs.

  • Labeling : Attach a standardized Hazardous Waste label immediately upon adding the first drop of waste. The label must explicitly list "1-Ethyl-3-(2-morpholinoethyl)urea" and the approximate concentration, along with the solvent composition (e.g., "Aqueous Buffer 95%, Morpholinoethyl urea 5%")[2].

  • Satellite Accumulation Area (SAA) Storage : Store the sealed container in a designated SAA at or near the point of generation. Ensure the container is kept tightly closed with a leak-proof cap at all times except when actively adding waste. Under EPA 40 CFR Part 262 Subpart K, academic and research laboratories must remove the waste from the SAA within 12 months or within 3 days of reaching the 55-gallon accumulation limit[4].

  • Final Disposal : Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which safely breaks down the nitrogenous compound without releasing harmful environmental emissions[3].

Protocol 3: Spill Response & Decontamination

In the event of an accidental release of the aqueous waste containing the urea byproduct:

  • Personnel Protection : Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat) before approaching the spill[1].

  • Containment : Encircle the liquid spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent the pollutant from spreading to floor drains or sinks[2].

  • Absorption and Cleanup : Work the absorbent from the outside in. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the saturated material into a heavy-duty hazardous waste bag or solid waste bucket.

  • Surface Decontamination : Wash the affected surface with warm water and a mild detergent. Because 1-Ethyl-3-(2-morpholinoethyl)urea is highly water-soluble, this will effectively lift any residual chemical. Collect the wash water using absorbent pads and dispose of them alongside the primary spill waste.

References

  • Ethyl urea | Sigma-Aldrich: Description, SDS, Pricing. Sigma-Aldrich.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies Press.
  • Laboratory Waste Management Guidelines. Old Dominion University (ODU).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Environmental Protection Agency.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University (CWU).

Sources

Handling

Personal protective equipment for handling 1-Ethyl-3-(2-morpholinoethyl)urea

As a Senior Application Scientist, my objective is to provide you with more than just a generic safety checklist. When handling early-discovery compounds like 1-Ethyl-3-(2-morpholinoethyl)urea , standard Safety Data Shee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with more than just a generic safety checklist. When handling early-discovery compounds like 1-Ethyl-3-(2-morpholinoethyl)urea , standard Safety Data Sheets (SDS) often lack comprehensive, empirical toxicological data. To ensure absolute laboratory safety and operational integrity, we must engineer our handling protocols based on mechanistic reasoning and structural pharmacophores, adhering strictly to the ALARA (As Low As Reasonably Achievable) principle[1].

Below is the definitive, step-by-step operational and safety guide for handling this specific morpholine-urea derivative.

Section 1: Physicochemical Profiling & Mechanistic Hazard Anticipation

Because 1-Ethyl-3-(2-morpholinoethyl)urea is typically supplied as part of rare chemical libraries for high-throughput screening, we must deduce its hazard potential mechanistically.

Table 1: Quantitative Physicochemical Properties

PropertySpecification
Chemical Name 1-Ethyl-3-(2-morpholinoethyl)urea
CAS Number 2582-11-8[2]
Linear Formula C9H19N3O2[2]
Molecular Weight 201.271 g/mol [2]
Hazard Classification Uncharacterized / Early Discovery

Causality of Hazards:

  • Morpholine Ring: Morpholine derivatives are known pharmacophores that frequently act as moderate-to-severe irritants to mucosal membranes and the respiratory tract.

  • Urea Linkage: While generally chemically stable, ureas readily participate in hydrogen bonding, which can increase the molecule's adherence to biological tissues upon contact.

  • Terminal Ethyl Group: The addition of an ethyl group increases the overall lipophilicity (LogP) of the molecule compared to a parent urea, theoretically enhancing its ability to penetrate the dermal barrier.

Section 2: Personal Protective Equipment (PPE) Matrix

To counter the uncharacterized risks of this compound, a conservative, high-barrier PPE strategy is required. Every piece of equipment serves a specific, self-validating mechanistic purpose.

Table 2: PPE Specifications and Mechanistic Justification

Protection ZoneRecommended EquipmentSpecification / StandardMechanistic Justification
Respiratory Chemical Fume Hood80–100 fpm face velocityPrevents inhalation of aerosolized powders during weighing and solubilization[3].
Dermal (Hands) Double Nitrile Gloves≥ 5 mil thicknessNitrile resists amine/morpholine permeation. Double-gloving ensures safe doffing if the outer layer is contaminated.
Ocular Chemical Splash GogglesANSI Z87.1 certifiedProtects against the severe mucosal irritation inherent to aerosolized morpholine derivatives.
Body Flame-Resistant Lab Coat100% Cotton, Knit CuffsPrevents electrostatic discharge during powder handling and eliminates exposed skin at the wrists.

Section 3: Operational Workflow & Handling Protocol

When preparing stock solutions (e.g., in anhydrous DMSO) for in vitro assays, follow this self-validating methodology to isolate the compound from the laboratory environment completely.

Step-by-Step Solubilization Methodology:

  • Pre-Operation Verification: Verify the chemical fume hood is operational with an inward face velocity between 80 and 100 fpm[3]. Do not proceed if the airflow monitor is in alarm.

  • Preparation: Don all required PPE (Double gloves, goggles, buttoned lab coat).

  • Weighing: Using an enclosed analytical balance inside the hood, carefully weigh the required mass of 1-Ethyl-3-(2-morpholinoethyl)urea. Use an anti-static weigh boat to prevent electrostatic repulsion and subsequent powder aerosolization.

  • Solubilization: Transfer the powder to a glass vial. Add the required volume of solvent (e.g., DMSO) directly within the fume hood. Cap the vial immediately with a PTFE-lined septum cap.

  • Transfer: Vortex the sealed vial to ensure complete dissolution. Never remove an unsealed vial containing the powder or solution from the fume hood.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with 70% ethanol or a weak acidic solution to neutralize any residual amine-containing compound.

Workflow N1 1. Pre-Operation Verify Fume Hood (80-100 fpm) N2 2. Weighing Enclosed Balance / Anti-Static N1->N2 N3 3. Solubilization Add DMSO in Fume Hood N2->N3 N4 4. Transfer Seal Vials Tightly N3->N4 N5 5. Decontamination 70% EtOH Surface Wipe N4->N5

Operational workflow for handling uncharacterized chemicals like 1-Ethyl-3-(2-morpholinoethyl)urea.

Section 4: Spill Response and Disposal Plan

Because the exact LD50 of 1-Ethyl-3-(2-morpholinoethyl)urea is uncharacterized, any spill must be treated as a high-hazard event involving a toxic substance[1].

Step-by-Step Spill Response:

  • Assessment & Evacuation: If the powder is dropped and aerosolized outside of a fume hood, immediately evacuate the immediate laboratory area to prevent inhalation exposure.

  • PPE Escalation: The spill response team must don a half-face elastomeric respirator equipped with P100 particulate filters, chemical splash goggles, and fresh double nitrile gloves.

  • Containment: Do not sweep the dry powder, as this will further aerosolize the chemical. Instead, carefully cover the spill with damp absorbent pads (using water or 70% ethanol) to trap the particulates.

  • Collection: Use a disposable plastic scoop to collect the damp pads and the absorbed chemical.

  • Disposal: Place all collected materials, including the outer layer of your nitrile gloves, into a sealed, rigid hazardous waste container. Label the container explicitly as "Hazardous Waste: Uncharacterized Morpholine-Urea Derivative (CAS 2582-11-8)".

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity (Assume High Hazard) S1->S2 S3 Evacuate & Isolate Area S2->S3 Large/Aerosolized S4 Don Spill Response PPE (Respirator, Double Nitrile) S2->S4 Small/Contained S3->S4 S5 Contain Spill (Damp Absorbent Pads) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Chemical spill response and decontamination pathway for uncharacterized morpholine derivatives.

References

  • Title: Chemical Fume Hoods - Kansas State University Source: k-state.edu URL: [Link]

  • Title: Laboratory Facilities - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: [Link]

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